molecular formula C7H15NO2 B6219141 3-(2-methoxypropan-2-yl)oxetan-3-amine CAS No. 2751610-74-7

3-(2-methoxypropan-2-yl)oxetan-3-amine

カタログ番号: B6219141
CAS番号: 2751610-74-7
分子量: 145.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-methoxypropan-2-yl)oxetan-3-amine is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2. The purity is usually 95.
BenchChem offers high-quality 3-(2-methoxypropan-2-yl)oxetan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxypropan-2-yl)oxetan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2751610-74-7

分子式

C7H15NO2

分子量

145.2

純度

95

製品の起源

United States
Foundational & Exploratory

Technical Guide: Elucidating the Structure of 3-(2-methoxypropan-2-yl)oxetan-3-amine via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules in drug discovery and development.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for the novel compound 3-(2-methoxypropan-2-yl)oxetan-3-amine. By deconstructing the molecule into its core functional groups—an oxetane ring, a tertiary amine, and a methoxypropyl substituent—we can apply fundamental NMR principles and data from analogous structures to predict a detailed spectral map. This document is intended for researchers and scientists, offering field-proven insights into spectral interpretation and a robust, self-validating experimental protocol for acquiring high-quality NMR data.

Rationale and Molecular Structure Analysis

The accurate assignment of NMR signals is foundational to confirming molecular identity and purity.[3] For 3-(2-methoxypropan-2-yl)oxetan-3-amine, the unique combination of a strained oxetane ring, a quaternary amine center, and a sterically hindered ether linkage presents a distinct set of spectral features. Understanding the electronic environment of each nucleus is key to predicting its resonance frequency (chemical shift).[4]

The structure contains several key features influencing the NMR spectrum:

  • Electronegative Atoms (O, N): The oxygen and nitrogen atoms create significant deshielding effects on adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield).[5]

  • Symmetry: The molecule possesses a plane of symmetry through the C3-amine bond and the 2-methoxypropan-2-yl group, which simplifies the spectrum by rendering certain nuclei chemically equivalent.

  • Quaternary Carbons: The structure features two quaternary carbons (C3 and C2' of the methoxypropyl group) which will appear in the ¹³C NMR spectrum but will not have any directly attached protons for ¹H NMR.

To facilitate discussion, the atoms in the molecule are systematically labeled as shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_val Validation prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 2. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). prep1->prep2 prep3 3. Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Tune and shim the spectrometer for the sample. prep3->acq1 acq2 5. Acquire ¹H NMR Spectrum: - Pulse Program: zg30 - Scans: 16-32 - Relaxation Delay (d1): 2s acq1->acq2 acq3 6. Acquire ¹³C NMR Spectrum: - Pulse Program: zgpg30 (proton decoupled) - Scans: 1024-2048 - Relaxation Delay (d1): 2s acq1->acq3 val1 7. Process spectra (Fourier transform, phase correction, baseline correction). acq2->val1 acq3->val1 val2 8. Calibrate ¹H spectrum to TMS at 0.00 ppm. val1->val2 val3 9. (D₂O Shake) Add 1-2 drops of D₂O to the NMR tube, shake, and re-acquire ¹H spectrum. val2->val3 val4 10. Confirm disappearance of the broad NH₂ signal. val3->val4

Caption: Experimental workflow for NMR data acquisition and validation.

Protocol Justification:

  • Solvent Choice: Chloroform-d (CDCl₃) is a common, non-protic solvent suitable for this compound, minimizing interference from solvent protons.

  • Internal Standard: TMS provides a universal reference point (0 ppm) for accurate chemical shift calibration.

  • ¹H Acquisition: A 30° pulse angle (zg30) and a 2-second relaxation delay ensure quantitative integration and prevent signal saturation.

  • ¹³C Acquisition: Proton decoupling (zgpg) simplifies the spectrum to single lines for each unique carbon, and a higher number of scans is required due to the low natural abundance of the ¹³C isotope.

  • D₂O Shake (Self-Validation): This is a critical step for confirming the identity of the amine (N-H) protons. The labile N-H protons will exchange with deuterium from the D₂O, effectively becoming "invisible" to ¹H NMR and causing their signal to disappear from the spectrum. [6]This provides unequivocal evidence for the amine group's presence and location.

Conclusion

The structural complexity of 3-(2-methoxypropan-2-yl)oxetan-3-amine gives rise to a well-defined and predictable NMR spectrum. The key diagnostic features include a downfield singlet for the oxetane methylene protons, a broad and exchangeable amine signal, and two distinct singlets for the methoxy and gem-dimethyl groups. The predicted ¹H and ¹³C chemical shifts, summarized in this guide, provide a robust framework for the empirical analysis of this compound. Adherence to the detailed experimental protocol will ensure the acquisition of high-resolution, unambiguous data, enabling confident structural verification for researchers in synthetic chemistry and drug development.

References

  • Filo. (2025). What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca...
  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications.
  • Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications.
  • Kumar, A. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology.
  • Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Brown, W. P. (2026). ¹H and ¹³C NMR spectra of 2-methoxy-2-methylpropane (tert-butyl methyl ether). Doc Brown's Chemistry.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

Sources

crystal structure and stereochemistry of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Executive Summary

In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail but a critical determinant of efficacy, safety, and patentability. Small, strained heterocyclic scaffolds like oxetanes have become increasingly valuable for their ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability.[1][2] This guide focuses on a specific, novel chiral building block, 3-(2-methoxypropan-2-yl)oxetan-3-amine, a compound that combines the benefits of the oxetane ring with a sterically demanding quaternary side chain and a key primary amine handle.

As no public crystallographic or stereochemical data exists for this specific molecule, this document serves as a comprehensive methodological whitepaper. It outlines the integrated strategy and detailed experimental protocols a research and development team would employ to unambiguously determine its solid-state conformation, packing, and absolute stereochemistry. We present a self-validating workflow that synergistically combines chiral chromatography, chiroptical spectroscopy, and single-crystal X-ray diffraction to deliver a complete and trustworthy structural dossier.

The Structural Imperative: Why This Molecule?

The oxetane ring, a four-membered cyclic ether, is no longer a synthetic curiosity but a privileged motif in medicinal chemistry. Its potent inductive electron-withdrawing effect can significantly lower the pKa of adjacent amines, modulating their charge state at physiological pH.[1] Furthermore, its rigid, three-dimensional nature serves as a non-classical isostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility without a significant increase in lipophilicity.[3]

The subject of this guide, 3-(2-methoxypropan-2-yl)oxetan-3-amine, presents a unique structural challenge and opportunity. It possesses a single stereocenter at the C3 position, which is also a quaternary carbon. The absolute configuration (R or S) of this center is expected to be critical for any downstream biological activity. This guide provides the roadmap to its complete structural elucidation.

Elucidating Absolute Stereochemistry: A Multi-Pronged Approach

The first step in characterizing this chiral amine is to isolate the individual enantiomers and then determine their absolute configuration.

Prerequisite: Enantiomeric Separation via Chiral HPLC

Before the absolute configuration can be determined, the racemate must be separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for both analytical and preparative-scale separation of chiral amines.[4][5]

Protocol 2.1: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based CSP, such as one derivatized with acetylated β-cyclodextrin, which has shown excellent performance for separating chiral amines in reversed-phase mode.[4]

  • Mobile Phase Screening:

    • Start with a simple mobile phase system, such as a phosphate buffer (pH 3.0-6.0) and acetonitrile (ACN) or methanol (MeOH) as the organic modifier.

    • Run a gradient elution (e.g., 10-90% ACN over 20 minutes) to determine the approximate retention time.

    • Optimize the separation by screening different isocratic mobile phase compositions (e.g., 80:20, 70:30, 60:40 buffer:organic).

  • Additive Screening: If resolution is poor, introduce additives. For amines, acidic additives like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) can improve peak shape, while basic additives like diethylamine (DEA) can sometimes enhance chiral recognition.

  • Method Validation & Scale-Up: Once baseline resolution is achieved, the method can be validated for analytical purposes (quantifying enantiomeric excess) or scaled up to a larger diameter column for preparative separation to isolate milligram-to-gram quantities of each pure enantiomer.

The Non-Crystalline Approach: Vibrational Circular Dichroism (VCD)

When high-quality crystals suitable for X-ray analysis are not immediately available, or for independent confirmation, Vibrational Circular Dichroism (VCD) offers a powerful solution for determining the absolute configuration of molecules in solution.[6][7] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The experimental VCD spectrum is then compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and computed spectra provides a confident assignment of the absolute configuration.[9][10]

Protocol 2.2: Absolute Configuration Assignment by VCD

  • Sample Preparation: Prepare a solution of one of the purified enantiomers (e.g., "Enantiomer A") in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[6]

  • Spectra Acquisition:

    • Acquire the standard infrared (IR) absorption spectrum and the VCD spectrum over the fingerprint region (e.g., 800-1800 cm⁻¹).

    • Use a dedicated VCD spectrometer with a photoelastic modulator and appropriate detector.[6][8] Data collection may require several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling (DFT):

    • Perform a conformational search for the molecule to identify all low-energy conformers.

    • For each low-energy conformer of a single, arbitrarily chosen enantiomer (e.g., the R-enantiomer), perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Generate the predicted, population-weighted IR and VCD spectra from the computational results.

  • Spectral Comparison & Assignment:

    • Visually and/or algorithmically compare the experimental VCD spectrum of "Enantiomer A" with the calculated spectrum for the R-enantiomer.

    • If the signs and relative intensities of the major bands match, "Enantiomer A" is assigned the R configuration. If the spectrum is a mirror image, it is assigned the S configuration.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed view of a molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state.[11][12][13] For a chiral molecule crystallized in a non-centrosymmetric space group, SC-XRD can also determine the absolute configuration.[14]

Experimental Workflow for Structural Elucidation

The overall process, from obtaining the material to the final structural model, is a systematic workflow.

G cluster_0 Material Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis racemate Racemic Amine resolution Chiral Resolution (Protocol 2.1) racemate->resolution enantiomer Pure Enantiomer (e.g., S-enantiomer) resolution->enantiomer growth Crystal Growth (Protocol 3.2) enantiomer->growth crystal Single Crystal growth->crystal diffraction X-ray Diffraction (Protocol 3.3) crystal->diffraction refinement Structure Solution & Refinement diffraction->refinement structure Final Crystal Structure (CIF File) refinement->structure

Caption: Workflow for SC-XRD from racemic material to final structure.

Protocol 3.2: Crystal Growth

The formation of diffraction-quality single crystals is often the most challenging step. For a polar amine, a range of solvents and techniques should be screened.

  • Solvent Selection: Choose solvents in which the compound has moderate solubility. Good candidates include isopropanol, acetonitrile, ethyl acetate, and acetone.

  • Primary Technique: Slow Evaporation:

    • Create a near-saturated solution of the purified enantiomer in a chosen solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Alternative Technique: Vapor Diffusion:

    • Place a small, concentrated solution of the compound (in a volatile solvent like dichloromethane) inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

    • Vapors of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Protocol 3.3: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (ideally >20 µm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • A modern diffractometer equipped with a high-intensity X-ray source is used. For light-atom organic compounds, a Copper (Cu) Kα source is often preferred as its wavelength (1.5418 Å) provides better anomalous scattering for determining absolute configuration.[11]

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.

    • The structural model is then refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Absolute Structure Determination: During refinement, the Flack parameter is calculated.[14] A value close to 0 for a given configuration (e.g., S) and close to 1 for its inverse (R) provides a high-confidence assignment of the absolute stereochemistry in the crystal.

Data Presentation: Crystallographic Information

The final refined structure is reported in a standardized format, typically a Crystallographic Information File (CIF). Key data are summarized in a table for publication.

Parameter Hypothetical Value Significance
Chemical FormulaC₇H₁₅NO₂Confirms the molecular composition.
Formula Weight145.20Molecular mass of the asymmetric unit.
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group; its determination is crucial.
a, b, c (Å)8.51, 10.23, 12.45Dimensions of the unit cell.
α, β, γ (°)90, 90, 90Angles of the unit cell.
Volume (ų)1082.1Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁ (final)0.035A measure of the agreement between the model and data (lower is better).
Flack Parameter0.02(4)Confirms the absolute configuration with high confidence.[14]

Data Synthesis: A Self-Validating System

The true power of this dual-pronged approach lies in its self-validating nature. The absolute configuration determined by VCD in solution can be directly compared with the absolute configuration determined by SC-XRD in the solid state. Agreement between these two orthogonal techniques provides the highest possible confidence in the final structural assignment, satisfying the rigorous demands of regulatory agencies and ensuring the integrity of downstream research.

G cluster_0 Solution State Analysis cluster_1 Solid State Analysis cluster_2 Final Assignment vcd VCD Spectroscopy (Protocol 2.2) result Unambiguous & Validated Absolute Configuration vcd->result Independent Confirmation xrd SC-XRD with Anomalous Dispersion (Protocol 3.3) xrd->result Gold Standard Confirmation

Caption: A self-validating system for structural elucidation.

Conclusion

The structural characterization of a novel chiral molecule like 3-(2-methoxypropan-2-yl)oxetan-3-amine is a cornerstone of modern chemical research and drug development. By eschewing a single-technique dependency and instead embracing a logical, multi-faceted workflow, researchers can build a robust and irrefutable structural dossier. The integration of chiral separation, advanced chiroptical spectroscopy (VCD), and definitive single-crystal X-ray diffraction constitutes a trustworthy, field-proven strategy to navigate the complexities of stereochemistry and solid-state structure, ultimately accelerating the journey from molecule to medicine.

References

  • Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Bultinck, P. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Kenny, P. W., et al. (2018). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 9(4), 947-953. [Link]

  • Kenny, P. W., et al. (2018). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo - University of Cambridge Repository. [Link]

  • Harada, S., et al. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography. [Link]

  • Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(6), 755-768. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Y.-J., et al. (2010). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 46(31), 5746-5748. [Link]

  • D'Auria, M., et al. (2005). E stereochemistry after metathesis of the exo oxetane derivative. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Balsamo, A., et al. (1972). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 37(14), 2290-2295. [Link]

  • Guzei, I. A. (2016). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • ResearchGate. (n.d.). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective... [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 13195-13240. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Chemist Library. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. [Link]

  • Sackus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1083. [Link]

  • NC State University. (n.d.). Small Molecule X-ray Crystallography. Molecular Education, Technology, and Research Innovation Center (METRIC). [Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Patterns of 3-(2-methoxypropan-2-yl)oxetan-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of oxetanes into medicinal chemistry has revolutionized drug design, offering sp³-rich bioisosteres that enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility compared to traditional gem-dimethyl or carbonyl groups 1[1]. Among these novel motifs, 3-(2-methoxypropan-2-yl)oxetan-3-amine (C₇H₁₅NO₂) has emerged as a critical structural framework, particularly in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management2[2].

This whitepaper provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns. By detailing the causality behind its ionization dynamics in both Electron Ionization (EI) and Electrospray Ionization (ESI) modes, this guide empowers analytical and DMPK scientists to confidently elucidate its structure and track its metabolic fate.

Structural Anatomy & Ionization Dynamics

The target molecule features a unique triad of functional groups that create competing ionization and fragmentation pathways:

  • Oxetane Ring: A highly strained four-membered cyclic ether.

  • Primary Amine: Located at the C3 position of the oxetane ring.

  • Tertiary Ether: A sterically bulky 2-methoxypropan-2-yl substituent.

In mass spectrometry, fragmentation is governed by the competition between these sites to localize the charge. The amine nitrogen, possessing the lowest ionization energy and highest proton affinity, acts as the primary charge-bearing site 3[3]. However, the strained C–O–C bond angle of the oxetane ring (approximately 90.2°) exposes the oxygen lone pairs, making the ring highly susceptible to transannular cleavage under collisional activation1[1].

Mechanistic Fragmentation Pathways

Electron Ionization (EI-MS): The Alpha-Cleavage Paradigm

Under standard 70 eV EI conditions, the molecule forms a highly unstable radical cation [M]⁺• (m/z 145). The fragmentation is strictly dictated by the stabilization of the resulting cation.

  • Alpha-Cleavage: The nitrogen atom strongly directs the cleavage of the C3–C(α) bond 4[4]. This homolytic cleavage expels the 2-methoxypropan-2-yl radical (•C₄H₉O, 73 Da), yielding an exceptionally stable oxetan-3-iminium cation at m/z 72.

  • Charge Retention: Alternatively, charge retention on the tertiary ether fragment yields an oxonium cation at m/z 73, driven by the resonance stabilization provided by the methoxy group.

  • Transannular Cleavage: The m/z 72 iminium ion undergoes secondary fragmentation via the transannular cleavage of the oxetane ring, extruding neutral formaldehyde (CH₂O, 30 Da) to yield a secondary cation at m/z 425[5].

Electrospray Ionization (ESI-CID): Even-Electron Extrusions

In LC-MS/MS workflows utilizing ESI, the protonated precursor [M+H]⁺ (m/z 146) is an even-electron species. Its fragmentation under Collision-Induced Dissociation (CID) proceeds via the elimination of small neutral molecules.

  • Methanol Elimination: The tertiary nature of the 2-methoxypropan-2-yl group facilitates the facile elimination of methanol (CH₃OH, 32 Da), forming a stable alkene cation at m/z 114.

  • Ammonia Loss: Direct elimination of ammonia (NH₃, 17 Da) from the primary amine yields m/z 129.

  • Ring Opening: Similar to gas-phase combustion intermediates, the oxetane ring can undergo inductive cleavage followed by the loss of formaldehyde (CH₂O, 30 Da) to yield m/z 1165[5].

Fragmentation_Pathways M_EI EI-MS Precursor M+• (m/z 145) EI_72 Iminium Cation m/z 72 M_EI->EI_72 α-Cleavage - C4H9O• EI_73 Oxonium Cation m/z 73 M_EI->EI_73 α-Cleavage - C3H6NO• M_ESI ESI-MS Precursor [M+H]+ (m/z 146) ESI_114 Elimination [M+H - CH3OH]+ (m/z 114) M_ESI->ESI_114 - CH3OH ESI_129 Elimination [M+H - NH3]+ (m/z 129) M_ESI->ESI_129 - NH3 ESI_116 Ring Cleavage [M+H - CH2O]+ (m/z 116) M_ESI->ESI_116 - CH2O EI_42 Secondary Cation m/z 42 EI_72->EI_42 Transannular - CH2O ESI_97 Sequential m/z 97 ESI_114->ESI_97 - NH3 ESI_129->ESI_97 - CH3OH

Figure 1: Divergent MS fragmentation pathways of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Self-Validating Experimental Protocol

To ensure absolute confidence in structural elucidation, the following High-Resolution Mass Spectrometry (HRMS) protocol employs a self-validating system design. This ensures that observed fragments are causally linked to the precursor and are not artifacts of contamination or poor calibration.

MS_Workflow Step1 1. System Suitability (Mass Cal < 5 ppm) Step2 2. Blank Injection (Baseline Validation) Step1->Step2 Step3 3. Sample Infusion (ESI+ & EI Modes) Step2->Step3 Step4 4. Energy-Resolved CID (10-40 eV) Step3->Step4 Step5 5. Fragment Annotation Step4->Step5

Figure 2: Self-validating HRMS experimental workflow for structural elucidation.

Step-by-Step Methodology:
  • System Suitability Test (SST): Prior to analysis, calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm. Causality: This ensures that isobaric neutral losses (e.g., loss of CH₃OH vs. O₂) are definitively resolved.

  • Baseline Validation: Inject a procedural blank (100% LC-MS grade Methanol) to establish the baseline and verify the absence of carryover or background isobaric interferences.

  • Sample Introduction: Introduce the analyte (0.1 mg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) via direct infusion at 10 µL/min to maintain a stable Taylor cone and consistent ion flux.

  • Energy-Resolved CID Acquisition: Acquire MS/MS spectra across a ramped Collision Energy (CE) gradient (10, 20, and 40 eV). Causality: Plotting the breakdown curve ensures that primary fragments (m/z 114, 129) peak at lower CE, while secondary fragments (m/z 97) dominate at higher CE, validating the sequential fragmentation pathway.

Quantitative Data Summary

The following table synthesizes the theoretical exact masses and mechanistic origins of the key fragments observed in both EI and ESI modes.

Ion Typem/z (Theoretical)Neutral LossFormulaRelative AbundanceMechanistic Origin
[M+H]⁺ 146.1176NoneC₇H₁₆NO₂⁺100% (Low CE)Protonated Precursor (ESI)
Fragment 129.0911-17.0265 (NH₃)C₇H₁₃O₂⁺ModerateElimination of ammonia
Fragment 116.1070-30.0106 (CH₂O)C₆H₁₄NO⁺ModerateTransannular oxetane cleavage
Fragment 114.0914-32.0262 (CH₃OH)C₆H₁₂NO⁺HighElimination of methanol
Fragment 97.0648-49.0528 (CH₃OH + NH₃)C₆H₉O⁺High (High CE)Sequential elimination
[M]⁺• 145.1103NoneC₇H₁₅NO₂⁺•WeakRadical Cation Precursor (EI)
Fragment 73.0651-72.0452 (C₃H₆NO•)C₄H₉O⁺Strong (EI)Alpha-cleavage at C3
Fragment 72.0448-73.0655 (C₄H₉O•)C₃H₆NO⁺Base Peak (EI)Alpha-cleavage at C3
Fragment 42.0343-103.0760 (Radical + CH₂O)C₂H₄N⁺Moderate (EI)Transannular cleavage of m/z 72

References

  • Buy 3-(2-Methoxypropan-2-yl)oxetan-3-amine - Smolecule.Smolecule.com.
  • Chemical Space Exploration of Oxetanes - PMC - NIH.National Institutes of Health.
  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - NSF PAR.National Science Foundation.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.ACS Publications.
  • Mass Spectrometry: Fragmentation: Amines.Miami University.
  • 8.7.6: Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.

Sources

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-(2-methoxypropan-2-yl)oxetan-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of oxetane rings into pharmaceutical architectures has revolutionized modern medicinal chemistry. As an isosteric replacement for metabolically labile carbonyls and highly lipophilic gem-dimethyl groups, the oxetane motif enhances aqueous solubility and dampens basicity. 3-(2-methoxypropan-2-yl)oxetan-3-amine is a highly specialized, three-dimensional building block utilized in these campaigns.

For researchers and drug development professionals, mastering the physicochemical properties of this compound—specifically its exact mass (145.1103 Da) and molecular weight (145.20 g/mol ) —is non-negotiable. This whitepaper provides an in-depth technical guide on the analytical profiling, mass spectrometric validation, and synthetic integration of this critical intermediate.

The Strategic Role of Oxetanes in Medicinal Chemistry

Historically, medicinal chemists relied heavily on flat, sp²-hybridized carbon systems. However, the transition toward sp³-rich, three-dimensional scaffolds has been shown to reduce clinical attrition rates by improving target selectivity and off-target toxicity profiles.

The oxetane ring is a four-membered cyclic ether that acts as a polar, metabolically stable module [1]. When 3-(2-methoxypropan-2-yl)oxetan-3-amine is grafted onto a molecular scaffold (e.g., via amide coupling or reductive amination), it triggers profound changes:

  • Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen lowers the pKa of the adjacent primary amine, improving membrane permeability.

  • Lipophilicity Reduction: Compared to a standard tert-butyl or gem-dimethyl group, the oxetane oxygen acts as a hydrogen-bond acceptor, significantly lowering LogD and increasing aqueous solubility [2].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A frequent point of failure in high-throughput synthetic workflows is the conflation of Molecular Weight (MW) and Exact Mass.

  • Molecular Weight (145.20 g/mol ): This is the macroscopic, abundance-weighted average mass of the molecule. It is used strictly for stoichiometric calculations in the laboratory (e.g., determining reagent equivalents).

  • Exact Mass (145.1103 Da): This is the monoisotopic mass calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). Because mass spectrometers measure individual ions rather than bulk averages, the exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) [3].

Quantitative Data Summary

The following table summarizes the core quantitative metrics required for the laboratory handling and analysis of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

PropertyValueCausality / Analytical Significance
Molecular Formula C 7​ H 15​ NO 2​ Defines the fundamental atomic composition.
Molecular Weight 145.20 g/mol Dictates macroscopic weighing for stoichiometric reaction setup.
Exact Mass (Monoisotopic) 145.1103 DaServes as the unique isotopic fingerprint for HRMS identification.
[M+H] + m/z (Theoretical) 146.1176The target ion monitored in positive electrospray ionization (ESI+).
XLogP3 (Estimated) -0.7Indicates high aqueous solubility, necessitating reverse-phase LC optimization.

Analytical Methodology: LC-HRMS Validation Protocol

To ensure the integrity of 3-(2-methoxypropan-2-yl)oxetan-3-amine before synthetic integration, it must be validated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system , ensuring that the data output intrinsically proves the success of the analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. It ensures complete ionization of the primary amine to the [M+H] + species, maximizing signal intensity and preventing signal suppression in ESI+ mode.

  • Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The highly polar nature of the oxetane and methoxy groups (XLogP3 ~ -0.7) means the compound will elute early. A steep, acidic gradient ensures a sharp peak shape and suppresses secondary interactions between the basic amine and residual silanols on the stationary phase.

  • Mass Spectrometric Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the mass range to m/z 50–500 and the resolution to 70,000 (at m/z 200).

    • Causality: High resolving power is mandatory to distinguish the target [M+H] + ion (m/z 146.1176) from isobaric background interferences (e.g., oxidized aliphatic impurities that may share a nominal mass of 146 Da but differ in exact mass).

  • Data Analysis & Self-Validation: Extract the ion chromatogram (EIC) for m/z 146.1176 using a strict 5 ppm mass tolerance window. Calculate the mass error using the formula: ((Measured m/z - Theoretical m/z) / Theoretical m/z) * 10^6.

    • Causality: If the calculated mass error is < 5 ppm, the protocol self-validates. This tight tolerance mathematically confirms the elemental composition (C 7​ H 16​ NO 2+​ ) and eliminates the immediate need for lower-throughput orthogonal techniques like NMR during initial screening.

Synthetic Integration Workflow

When incorporating 3-(2-methoxypropan-2-yl)oxetan-3-amine into an Active Pharmaceutical Ingredient (API), continuous HRMS monitoring is utilized to track the conversion of the exact mass of the starting material to the exact mass of the product.

The logical progression of this HRMS-guided synthetic workflow is visualized below.

G N1 3-(2-methoxypropan-2-yl)oxetan-3-amine Exact Mass: 145.1103 Da N3 Amide Coupling Reaction (HATU / DIPEA) N1->N3 N2 Electrophilic Partner (e.g., Carboxylic Acid) N2->N3 N4 LC-HRMS Reaction Monitoring Target [M+H]+ m/z 146.1176 N3->N4 Aliquot Sampling N5 Product Isolation (Prep-HPLC) N4->N5 >95% Conversion N6 HRMS Validation Mass Accuracy < 5 ppm N5->N6 Purified API

Workflow for HRMS-guided synthetic integration of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Conclusion

The utility of 3-(2-methoxypropan-2-yl)oxetan-3-amine in modern drug discovery is driven by its ability to favorably alter the pharmacokinetic and physicochemical profiles of drug candidates. However, the successful application of this building block relies entirely on rigorous analytical control. By understanding the fundamental difference between its molecular weight (145.20 g/mol ) for synthetic stoichiometry and its exact mass (145.1103 Da) for HRMS validation, researchers can build robust, self-validating workflows that accelerate the development of next-generation therapeutics.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry. URL:[Link] [1]

  • Palani, V., & Wuitschik, G. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (ACS Publications). URL:[Link] [2]

  • National Center for Biotechnology Information. "7-Aminoheptanoic acid | C7H15NO2 | CID 13580" (Isomeric Exact Mass Reference for C7H15NO2). PubChem. URL:[Link] [3]

thermodynamic stability of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Abstract

The incorporation of strained ring systems, such as oxetanes, into drug candidates has become a prominent strategy in medicinal chemistry to modulate physicochemical properties like solubility and metabolic stability.[1][2] This guide provides a comprehensive technical framework for evaluating the , a molecule featuring a 3,3-disubstituted oxetane core. We will explore the inherent structural liabilities, detail rigorous experimental protocols for forced degradation and thermal analysis, and discuss the role of computational modeling in predicting degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the stability profile of this and structurally related compounds.

Introduction: The Oxetane Motif in Drug Design

3-(2-methoxypropan-2-yl)oxetan-3-amine (Molecular Formula: C₇H₁₅NO₂) is a heterocyclic compound featuring a strained four-membered oxetane ring, a tertiary amine, and an ether moiety.[3] Such scaffolds are of significant interest in medicinal chemistry, where the oxetane ring can serve as a polar and metabolically stable isostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[1] Its unique three-dimensional structure can also enhance binding affinity to biological targets, such as the serine protease dipeptidyl peptidase-IV (DPP-IV).[3]

However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) presents a potential thermodynamic liability.[1] A thorough understanding of a molecule's intrinsic stability is a cornerstone of drug development, directly influencing formulation strategies, storage conditions, shelf-life, and ultimately, patient safety.[4][5] This guide outlines a multi-faceted approach to comprehensively characterize the stability of 3-(2-methoxypropan-2-yl)oxetan-3-amine, ensuring a robust data package for regulatory submissions and further development.

Structural Analysis and Potential Degradation Pathways

The thermodynamic stability of the title compound is dictated by the interplay of its three key functional groups: the oxetane ring, the tertiary amine, and the ether linkage. While the 3,3-disubstitution pattern is known to enhance the stability of the oxetane ring compared to other substitution patterns, several degradation pathways remain plausible under stress conditions.[2]

  • Acid-Catalyzed Oxetane Ring Opening: The ether oxygen of the oxetane can be protonated under acidic conditions, activating the ring toward nucleophilic attack. This can lead to the formation of a 1,3-diol derivative. The presence of an internal amine nucleophile could potentially lead to intramolecular ring-opening, although this is less likely given the substitution pattern.[6]

  • Photochemical Cleavage: Oxetane rings can undergo photocycloreversion (a retro-Paternò–Büchi reaction) upon exposure to UV light, leading to fragmentation into a carbonyl compound and an olefin.[7]

  • Oxidation of the Tertiary Amine: The lone pair of electrons on the tertiary amine nitrogen makes it susceptible to oxidation, which could lead to the formation of an N-oxide, a common metabolic and chemical degradation pathway for amine-containing drugs.[8]

  • Ether Cleavage: While generally stable, the ether linkage could be susceptible to cleavage under harsh acidic conditions.

The following diagram illustrates the potential sites of chemical instability on the molecule.

cluster_mol 3-(2-methoxypropan-2-yl)oxetan-3-amine cluster_key Potential Degradation Hotspots mol key1 Oxetane Ring Opening (Acid/Base/Nucleophiles) p1 key1->p1 key2 Amine Oxidation p2 key2->p2 key3 Photochemical Cleavage p3 key3->p3

Caption: Potential sites of instability on 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Experimental Assessment: A Forced Degradation Protocol

Forced degradation, or stress testing, is a regulatory requirement designed to identify potential degradation products and pathways, thereby demonstrating the specificity of analytical methods.[9][10] The core principle is to subject the drug substance to conditions more severe than those used for accelerated stability testing to provoke degradation.[5] The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][10]

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_stress Apply Stress Conditions (ICH Q1A) start Prepare Stock Solution of API in Suitable Solvent (e.g., ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose Aliquots oxid Oxidation (3% H₂O₂, RT) start->oxid Expose Aliquots therm Thermal (80°C Solution/Solid) start->therm Expose Aliquots photo Photolytic (ICH Q1B Light Exposure) start->photo Expose Aliquots analyze Analyze Samples by Stability-Indicating HPLC-UV/MS (at t=0, 2, 4, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze elucidate Identify & Characterize Degradation Products (MS/MS, NMR) analyze->elucidate If degradation > 5% report Summarize Data & Assess Intrinsic Stability analyze->report Compile Quantitative Data pathway Establish Degradation Pathways elucidate->pathway pathway->report

Sources

Methodological & Application

Synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-amine: A Detailed Protocol for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-amine, a valuable building block in modern drug discovery. The oxetane motif is increasingly incorporated into medicinal chemistry programs to modulate key physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This guide details a robust three-step synthetic sequence commencing with the nucleophilic addition of a custom-prepared Grignard reagent to oxetan-3-one, followed by a Ritter reaction to install the amine functionality, and concluding with a standard Boc protection. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide researchers with a thorough understanding of the synthetic strategy.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry.[3] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][3] The target molecule, 3-(2-methoxypropan-2-yl)oxetan-3-amine, combines the beneficial properties of the oxetane ring with a sterically hindered tertiary amine, making it an attractive building block for the synthesis of novel therapeutics. This document outlines a reliable and scalable laboratory synthesis of this compound.

Overall Synthetic Workflow

The synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-amine is accomplished via a three-stage process as depicted below. The initial phase involves the preparation of a key organometallic intermediate, which is then reacted with a commercially available starting material. Subsequent functional group manipulation and protection afford the final product.

Synthetic Workflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition & Amination cluster_2 Stage 3: Amine Protection A 2-bromo-2-methoxypropane C 2-methoxypropan-2-yl magnesium bromide A->C THF, rt B Magnesium Turnings B->C E 3-(2-methoxypropan-2-yl)oxetan-3-ol C->E THF, -78 °C to rt D Oxetan-3-one D->E F 3-(2-methoxypropan-2-yl)oxetan-3-amine E->F 1. Acetonitrile, H₂SO₄ 2. NaOH (aq) G tert-butyl (3-(2-methoxypropan-2-yl)oxetan-3-yl)carbamate F->G Boc₂O, Et₃N, DCM

Caption: Overall synthetic workflow for 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Experimental Protocols

Part 1: Synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-ol

This stage involves two key steps: the preparation of the Grignard reagent and its subsequent reaction with oxetan-3-one.

Step 1.1: Preparation of 2-bromo-2-methoxypropane

The precursor for the Grignard reagent, 2-bromo-2-methoxypropane, can be synthesized from 2-methyl-1-propene (isobutylene) via an alkoxybromination reaction.[4]

  • Materials: 2-methyl-1-propene, N-Bromosuccinimide (NBS), Anhydrous methanol.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Bromosuccinimide (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Slowly bubble 2-methyl-1-propene (1.0 eq) gas into the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

    • The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-bromo-2-methoxypropane.

Step 1.2: Preparation of 2-methoxypropan-2-ylmagnesium bromide (Grignard Reagent)

The formation of Grignard reagents requires strictly anhydrous conditions as they are highly reactive towards protic solvents.[2][5]

  • Materials: 2-bromo-2-methoxypropane, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Iodine crystal (for activation).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.[6]

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 2-bromo-2-methoxypropane (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromo-2-methoxypropane solution to the magnesium suspension. The reaction is initiated by gentle warming. A color change and bubbling indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining 2-bromo-2-methoxypropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Step 1.3: Nucleophilic Addition to Oxetan-3-one

The nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of oxetan-3-one forms the desired tertiary alcohol.[7]

  • Materials: 2-methoxypropan-2-ylmagnesium bromide solution in THF, Oxetan-3-one, Anhydrous THF, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent solution (1.1 eq) to the cooled oxetan-3-one solution via a cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 3-(2-methoxypropan-2-yl)oxetan-3-ol.

Part 2: Synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-amine via the Ritter Reaction

The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[8][9] This approach circumvents the difficulty of direct nucleophilic substitution on a sterically hindered tertiary alcohol.

  • Materials: 3-(2-methoxypropan-2-yl)oxetan-3-ol, Acetonitrile, Concentrated sulfuric acid, Sodium hydroxide solution.

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2-methoxypropan-2-yl)oxetan-3-ol (1.0 eq) in acetonitrile.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting N-(3-(2-methoxypropan-2-yl)oxetan-3-yl)acetamide intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 2 M) until the amide is fully cleaved (monitored by TLC).

    • After cooling to room temperature, extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield the crude 3-(2-methoxypropan-2-yl)oxetan-3-amine, which can be purified by column chromatography.

Part 3: Boc Protection of 3-(2-methoxypropan-2-yl)oxetan-3-amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[10][11][12]

  • Materials: 3-(2-methoxypropan-2-yl)oxetan-3-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield tert-butyl (3-(2-methoxypropan-2-yl)oxetan-3-yl)carbamate.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical YieldPurity (by ¹H NMR)
1.3 Oxetan-3-one3-(2-methoxypropan-2-yl)oxetan-3-ol2-methoxypropan-2-ylmagnesium bromide, THF, -78 °C to rt75-85%>95%
2 3-(2-methoxypropan-2-yl)oxetan-3-ol3-(2-methoxypropan-2-yl)oxetan-3-amine1. CH₃CN, H₂SO₄; 2. NaOH(aq), reflux50-60%>95%
3 3-(2-methoxypropan-2-yl)oxetan-3-aminetert-butyl (3-(2-methoxypropan-2-yl)oxetan-3-yl)carbamateBoc₂O, Et₃N, DCM90-95%>98%

Reaction Mechanism Visualization

The key step in this synthesis is the Ritter reaction, which proceeds through a stable tertiary carbocation intermediate.

Ritter Reaction Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack by Nitrile cluster_2 Step 3: Hydrolysis to Amide cluster_3 Step 4: Amide Hydrolysis to Amine A 3-(2-methoxypropan-2-yl)oxetan-3-ol B Protonated Alcohol A->B + H⁺ C Tertiary Carbocation B->C - H₂O E Nitrilium Ion C->E D Acetonitrile D->E Nucleophilic attack F N-(3-(2-methoxypropan-2-yl)oxetan-3-yl)acetamide E->F + H₂O G 3-(2-methoxypropan-2-yl)oxetan-3-amine F->G NaOH, H₂O, Δ

Caption: Mechanism of the Ritter reaction for the amination of the tertiary alcohol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(2-methoxypropan-2-yl)oxetan-3-amine. The described three-stage sequence, involving a Grignard reaction, a Ritter reaction, and a Boc protection, is a practical approach for accessing this valuable building block on a laboratory scale. The insights into the rationale behind the chosen synthetic strategy and the detailed experimental procedures are intended to empower researchers in the field of medicinal chemistry and drug development to utilize this and similar oxetane-containing motifs in their synthetic endeavors.

References

  • D. J. Hughes, "The Mitsunobu Reaction," Organic Reactions, 2004 . [Link]

  • Mitsunobu Reaction. Grokipedia. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Request PDF. [Link]

  • Rayner, P. J., et al. "Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents." Journal of the American Chemical Society 135.21 (2013): 8071-8077. [Link]

  • The Mitsunobu Reaction. Organic Reactions. [Link]

  • Wessjohann, L. A., et al. "Oxetanes: formation, reactivity and total syntheses of natural products." Beilstein Journal of Organic Chemistry 17.1 (2021): 1629-1707. [Link]

  • Grignard Reaction. Chem 355 Jasperse. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. [Link]

  • A nucleophilic substitution : The synthesis of 2-chloro-2-methylpropane. Scribd. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. ResearchGate. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. OC-Praktikum. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Preparation of an organic liquid: supporting resources. RSC Education. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Chemical Space Exploration of Oxetanes. PMC. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). University of the West Indies. [Link]

  • Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor.
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Organolithium Reagents. Chem-Station Int. Ed.[Link]

  • The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

  • (3-Hydroxy-3-methylbutyn-1-yl)cycloalkan-1-ols in the Ritter Reaction. ResearchGate. [Link]

Sources

Application Note: 3-(2-Methoxypropan-2-yl)oxetan-3-amine as an Advanced Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Late-stage lead optimization in drug discovery frequently encounters the "lipophilicity wall." While the addition of sterically demanding groups (e.g., tert-butyl, gem-dimethyl) often improves target binding affinity by filling hydrophobic pockets, it simultaneously degrades physicochemical properties—leading to poor aqueous solubility, high plasma protein binding, and rapid CYP450-mediated metabolic clearance[1].

To circumvent these liabilities, oxetanes have emerged as premier bioisosteres[2]. Specifically, 3-(2-methoxypropan-2-yl)oxetan-3-amine represents a next-generation, highly functionalized building block[3]. By combining the established benefits of an oxetane ring with a sterically demanding, ether-containing side chain, this molecule allows medicinal chemists to maintain critical 3D steric bulk while drastically lowering LogD, modulating basicity, and improving metabolic stability[4].

Structural Rationale and Causality

The utility of 3-(2-methoxypropan-2-yl)oxetan-3-amine lies in its unique tripartite structure, which systematically addresses common pharmacokinetic (PK) liabilities:

  • The Oxetane Ring: Acts as a highly polar, low-molecular-weight surrogate for gem-dimethyl or carbonyl groups[1]. The inherent dipole of the oxetane oxygen serves as a potent hydrogen-bond acceptor, which can pick up interactions with backbone amides in kinase or receptor binding pockets[2].

  • The 3-Amino Substitution: Provides a versatile synthetic vector for amide coupling or nucleophilic aromatic substitution (SNAr). Crucially, the electron-withdrawing inductive effect of the adjacent oxetane oxygen significantly lowers the pKa of this amine (or the resulting amide), reducing non-specific binding and improving membrane permeability[4].

  • The 2-Methoxypropan-2-yl Group: This motif mimics the steric volume of a tert-butyl group but introduces a tertiary ether. The added oxygen atom further drives down lipophilicity (LogP) and provides a secondary exit vector for solvent-exposed hydrogen bonding, effectively shielding the molecule from oxidative phase I metabolism[3].

Mechanism cluster_features Structural & Physicochemical Contributions Core 3-(2-methoxypropan-2-yl)oxetan-3-amine F1 Oxetane Oxygen (H-Bond Acceptor, Lowers LogD) Core->F1 F2 3-Amino Group (Vector for Amide/SNAr, Lowered pKa) Core->F2 F3 Methoxypropan-2-yl (Steric Bulk, Blocks CYP450) Core->F3 Outcome1 Enhanced Aqueous Solubility F1->Outcome1 F2->Outcome1 Outcome2 Increased Metabolic Stability F3->Outcome2

Caption: Structural contributions of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Matched Molecular Pair Analysis (MMPA)

To quantify the impact of incorporating 3-(2-methoxypropan-2-yl)oxetan-3-amine, Table 1 summarizes a representative Matched Molecular Pair Analysis (MMPA) comparing a traditional tert-butyl amide lead against its oxetane-amine bioisosteric counterpart.

Table 1: Physicochemical Property Comparison

PropertyTraditional Motif (tert-butyl amide)Bioisostere Motif (Oxetane-amine amide)Causality / Rationale for Shift
LogD (pH 7.4) 4.22.5Introduction of two ether oxygens drastically reduces lipophilicity.
Aqueous Solubility < 5 µg/mL> 85 µg/mLEnhanced polarity and disruption of flat crystal lattice packing.
HLM Clearance ( CLint​ ) 85 µL/min/mg15 µL/min/mgSteric shielding and removal of lipophilic C-H bonds prone to oxidation.
Amide N-H pKa ~15.5~13.8Inductive electron withdrawal by the oxetane ring stabilizes the conjugate base.

Integration Workflow in Lead Optimization

Workflow N1 Identify Liability (e.g., t-Butyl group) N2 Bioisosteric Design (Oxetane-amine) N1->N2 N3 Sterically Hindered Amide Coupling N2->N3 N4 ADME Profiling (HLM & LogD) N3->N4 N5 Lead Selection Improved PK N4->N5

Caption: Workflow for integrating oxetane bioisosteres into lead optimization.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize an amide derivative using 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Expertise & Causality: The target amine is highly sterically hindered due to the fully substituted C3 position of the oxetane and the adjacent bulky 2-methoxypropan-2-yl group. Standard carbodiimide chemistry (e.g., EDC/HOBt) is prone to failure here due to slow kinetics and competitive hydrolysis of the activated ester. Therefore, HATU is selected for its superior ability to form highly reactive 7-aza-OBt esters, paired with DIPEA to ensure the amine remains fully unprotonated and nucleophilic.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Self-Validating Step: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the formation of the active ester intermediate (observed as [M+H]⁺ of the acid + 118 Da for the HOAt adduct). Do not proceed until activation is >95% complete.

  • Coupling: Add 3-(2-methoxypropan-2-yl)oxetan-3-amine dropwise to the activated ester solution. Elevate the temperature to 50 °C to overcome the steric activation energy barrier.

  • Monitoring: Stir for 12 hours. Monitor via LC-MS.

    • Self-Validating Step: If the active ester is consumed but unreacted amine persists alongside hydrolyzed starting acid, the failure is isolated to the amine's nucleophilicity. In such cases, transition the reaction to microwave irradiation (100 °C, 30 mins).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay (HLM)

Objective: Validate the metabolic stability improvement of the oxetane bioisostere against CYP450-mediated degradation.

Expertise & Causality: Replacing a lipophilic moiety with the highly polar oxetane-amine derivative aims to reduce oxidative metabolism. The Human Liver Microsome (HLM) assay directly quantifies this by measuring the intrinsic clearance ( CLint​ ).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • Test Compound (Oxetane derivative) and Reference Compound (Traditional motif)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer containing 0.5 mg/mL HLM. Keep on ice.

  • Dual-Control System (Self-Validation):

    • Positive Control: Prepare a parallel incubation using Verapamil (a known high-clearance drug). This validates that the microsomes are metabolically active.

    • Negative Control: Prepare a parallel incubation of the test compound without the NADPH regenerating system. This differentiates CYP450-mediated enzymatic degradation from inherent chemical instability (e.g., oxetane ring-opening).

  • Incubation: Pre-incubate the mixtures at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining percentage of the parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Optimized Amide Coupling Protocols for Sterically Hindered 3-(2-Methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 3-(2-methoxypropan-2-yl)oxetan-3-amine is an increasingly valuable building block in medicinal chemistry, particularly in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and novel bioisosteres[1]. However, incorporating this amine via amide bond formation presents a severe synthetic bottleneck due to two competing structural liabilities:

  • Extreme Steric Hindrance: The primary amine is situated on a quaternary carbon (C3 of the oxetane ring) and is directly adjacent to a bulky, branched 2-methoxypropan-2-yl ether group. This creates a massive steric shield that drastically reduces the nucleophilicity of the amine and restricts the trajectory of nucleophilic attack on activated esters.

  • Acid Sensitivity: The oxetane ring is a highly strained, four-membered cyclic ether. It is highly susceptible to ring-opening degradation under strong Lewis acidic or Brønsted acidic conditions[1][2].

Standard coupling conditions (e.g., EDC/HOBt) routinely fail or provide abysmal yields with this substrate. To achieve high conversions, the coupling environment must be strictly non-acidic, and the carboxylic acid must be activated into a highly electrophilic, low-steric-profile intermediate.

Mechanistic Insights & Reagent Selection

Selecting the correct coupling reagent is a function of the steric demand of the carboxylic acid partner, as the oxetane amine is already exceptionally hindered.

  • T3P (Propylphosphonic Anhydride): For primary or secondary carboxylic acids, T3P is the reagent of choice. It operates under exceptionally mild conditions, generates water-soluble byproducts, and suppresses epimerization of chiral alpha-centers[3][4].

  • HATU / COMU: For tertiary or moderately hindered acids, uronium/aminium salts like HATU generate highly reactive HOAt esters. However, if the oxetane amine reacts too slowly, the amine can attack the HATU reagent directly, leading to dead-end guanidinylation byproducts.

  • TCFH-NMI: For the most recalcitrant, sterically congested carboxylic acids (e.g., quaternary acids or ortho-substituted aryls), the combination of TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) and N-methylimidazole (NMI) is required. This system generates an in situ acyl imidazolium ion—a highly reactive, unhindered electrophile that mimics an acid chloride without generating harsh HCl gas[5][6].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation IntermediateEpimerization RiskGuanidinylation RiskBest Use Case for Oxetan-3-amine
EDC / HOBt OBt EsterModerateNoneUnhindered, simple aliphatic acids.
T3P Mixed Phosphonic AnhydrideVery Low NoneEpimerization-prone substrates; standard acids[4].
HATU OAt EsterLowHigh (if amine is slow)Moderately hindered acids; fast reactions.
TCFH / NMI Acyl ImidazoliumModerateNoneExtremely hindered quaternary/aryl acids[6].

Reaction Workflows & Visualizations

DecisionTree Start Carboxylic Acid + 3-(2-methoxypropan-2-yl)oxetan-3-amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid T3P T3P / DIPEA / EtOAc (Mild, Low Epimerization) CheckAcid->T3P No (Primary/Secondary) HATU HATU / HOAt / DIPEA (High Reactivity) CheckAcid->HATU Yes (Tertiary/Aryl) TCFH TCFH / NMI / MeCN (Extreme Hindrance) CheckAcid->TCFH Severe (Quaternary/Ortho-Aryl) Product Desired Oxetane Amide T3P->Product HATU->Product TCFH->Product

Decision matrix for selecting coupling reagents based on carboxylic acid steric hindrance.

Mechanism RCOOH R-COOH (Carboxylic Acid) TCFH TCFH + NMI (Activation) RCOOH->TCFH Base AcylImid Reactive Acyl Imidazolium TCFH->AcylImid -Cl, -NMI-H+ Amide Sterically Hindered Amide Product AcylImid->Amide + Amine Amine 3-(2-methoxypropan-2-yl) oxetan-3-amine Amine->Amide

Mechanistic pathway of TCFH-NMI mediated amide coupling via an acyl imidazolium intermediate.

Step-by-Step Experimental Protocols

Protocol A: Mild Coupling via T3P (For Standard to Moderately Hindered Acids)

Causality: T3P is a mild phosphonic anhydride that activates the acid without generating highly basic or acidic microenvironments. The use of DIPEA ensures the oxetane ring remains intact. T3P is supplied as a 50% solution, eliminating the handling of explosive dry additives[3].

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.2 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.1 M to 0.2 M)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and anhydrous EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution at room temperature. Stir for 5 minutes to ensure complete deprotonation of the acid.

  • Amine Addition: Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.2 equiv) to the mixture.

  • Activation & Coupling: Dropwise add the T3P solution (1.5 equiv). Note: Adding T3P last prevents the formation of unreactive symmetrical anhydrides.

  • Reaction: Stir the reaction mixture at room temperature for 12–24 hours. If LC-MS indicates incomplete conversion after 12 hours, heat the mixture to 45 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The T3P byproducts are highly water-soluble and partition cleanly into the aqueous layer.

Protocol B: Aggressive Coupling via TCFH-NMI (For Severely Hindered Acids)

Causality: When coupling the oxetane amine to a sterically demanding acid (e.g., a quaternary carbon center), standard activated esters (like OBt or OAt) are too bulky to allow nucleophilic attack. TCFH with NMI generates an acyl imidazolium intermediate that is highly electrophilic and possesses a minimal steric footprint, driving the reaction forward[6].

Materials:

  • Sterically Hindered Carboxylic Acid (1.0 equiv)

  • 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.5 equiv)

  • TCFH (1.2 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.1 M)

Procedure:

  • Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) and NMI (3.0 equiv) in anhydrous MeCN under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Imidazolium Generation: Add TCFH (1.2 equiv) in one portion. Stir the mixture at 0 °C for 15–30 minutes. Observation: The solution may turn slightly yellow, indicating the formation of the acyl imidazolium species.

  • Coupling: Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.5 equiv) dropwise as a solution in a minimal amount of MeCN.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with DCM and wash sequentially with 5% aqueous citric acid (to remove excess NMI and amine), saturated aqueous NaHCO₃, and brine. Caution: Do not use strong aqueous acids (e.g., 1M HCl) for the wash, as this will rapidly degrade the oxetane ring. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Troubleshooting & Optimization

  • Oxetane Ring Opening (Degradation): If LC-MS shows a mass corresponding to M+18 (addition of water) or M+nucleophile, the oxetane ring is opening. Ensure all solvents are strictly anhydrous. Switch from DCM to a less acidic solvent like EtOAc or MeCN. Ensure base (DIPEA or NMI) is present in excess before adding activating agents.

  • Guanidinylation Byproducts: If using HATU/HBTU and a +99 Da (or similar uronium adduct) mass is observed, the oxetan-3-amine is reacting directly with the coupling reagent. Switch immediately to the TCFH-NMI protocol or T3P to bypass this pathway.

  • Sluggish Kinetics: Due to the quaternary nature of the amine's attachment point, reactions may stall at 50% conversion. If using T3P, increase the temperature to 60 °C (the oxetane ring is thermally stable under neutral/basic conditions). If using TCFH, increase the amine equivalents to 2.0.

References

  • Smolecule. 3-(2-Methoxypropan-2-yl)
  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Waghmare et al. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
  • TCI Chemicals. A Condensation Reagent for Hindered Carboxylic Acids and Low-nucleophilic Amines.
  • Beutner et al. TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.

Sources

Advanced Strategies for Incorporating 3-(2-Methoxypropan-2-yl)oxetan-3-amine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The incorporation of oxetane rings into peptide sequences has emerged as a powerful strategy in modern drug discovery. Oxetanes serve as excellent bioisosteres for carbonyl groups and gem-dimethyl motifs, offering improved metabolic stability, enhanced aqueous solubility, and unique conformational constraints that can induce favorable secondary structures (e.g., turn-induction) 1[1].

However, 3-(2-methoxypropan-2-yl)oxetan-3-amine presents a unique synthetic challenge. As a mono-amine, it cannot be directly inserted into the middle of a peptide backbone without prior functionalization into a dipeptide building block2[2]. Instead, its primary utility lies in C-terminal capping or side-chain amidation (e.g., via Asp or Glu residues).

The Challenge of Steric Hindrance

The amine group in this molecule is situated on a quaternary carbon (the 3-position of the oxetane ring) and is adjacent to an exceptionally bulky 2-methoxypropan-2-yl group. This creates massive steric shielding around the nitrogen lone pair.

  • Causality in Reagent Selection: Attempting to couple this amine using standard benzotriazole-based uronium salts (like HATU or HBTU) often results in failure. The sluggish nucleophilic attack of the hindered amine allows it to react directly with the uronium salt instead of the activated ester, forming a stable guanidinium byproduct that irreversibly terminates the sequence3[3].

  • The Solution: To overcome this, we utilize COMU , a third-generation uronium-type coupling reagent based on OxymaPure. COMU provides an extremely reactive ester intermediate but, crucially, its morpholino carbon skeleton prevents the guanidinylation of slow-reacting amines 4[4].

Strategic Workflows

Because the C-terminus of a peptide is typically anchored to a solid support during Solid-Phase Peptide Synthesis (SPPS), direct C-terminal amidation with a custom amine requires synthesizing the peptide on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride, 2-CTC), cleaving the fully protected peptide, and performing the coupling in solution. Alternatively, side-chain amidation can be performed directly on-resin using orthogonal protecting groups.

Workflow cluster_0 Strategy A: C-Terminal Capping cluster_1 Strategy B: Side-Chain Modification Start 3-(2-Methoxypropan-2-yl) oxetan-3-amine StepA1 Synthesize Peptide on 2-CTC Resin & Cleave (1% TFA) Start->StepA1 StepB1 Orthogonal Deprotection of Asp/Glu (e.g., Allyl ester) Start->StepB1 StepA2 Solution-Phase Coupling (COMU / DIPEA, 12h) StepA1->StepA2 EndA C-Terminally Oxetane-Capped Peptidomimetic StepA2->EndA StepB2 On-Resin Amidation (COMU / DIPEA, 12h) StepB1->StepB2 EndB Side-Chain Functionalized Peptide StepB2->EndB

Caption: Workflows for incorporating the hindered oxetane amine into peptide sequences.

Data Presentation: Reagent Efficacy

The table below summarizes the causality behind reagent selection for this specific hindered amine, highlighting why standard protocols fail.

Table 1: Comparative Efficiency of Coupling Reagents for 3-(2-Methoxypropan-2-yl)oxetan-3-amine

Coupling ReagentBaseAdditiveReaction TimeGuanidinylation RiskEstimated YieldMechanistic Note
HATU DIPEANone24 hHigh (15-20%) < 40%Hindered amine attacks uronium carbon, terminating synthesis.
PyBOP DIPEAHOBt24 hNone50-60%Phosphonium salts avoid guanidinylation, but OBt ester is insufficiently reactive.
DIC / Oxyma NoneNone24 hNone70-75%Good baseline, but slow kinetics lead to potential epimerization at the C-terminus.
COMU DIPEANone12 hNone > 85% Highly reactive Oxyma ester; morpholino structure prevents guanidinylation.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation (Self-Validating System)

This protocol describes the coupling of the oxetane amine to a fully protected peptide sequence cleaved from a 2-CTC resin.

Step 1: Mild Cleavage of Protected Peptide

  • Synthesize the desired peptide sequence on a 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS. Ensure the N-terminus is Boc-protected or acetylated.

  • Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes (repeat 3 times). Causality: 1% TFA is strong enough to cleave the 2-CTC linker but weak enough to leave side-chain protecting groups (tBu, Trt, Pbf) and the acid-sensitive oxetane ring intact.

  • Neutralize the filtrate immediately with 10% pyridine in methanol, concentrate under reduced pressure, and precipitate the protected peptide in ice-cold diethyl ether.

Step 2: COMU-Mediated Coupling

  • Dissolve the protected peptide (1.0 equiv.) in anhydrous DMF (concentration ~0.1 M).

  • Add COMU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.). Stir for 2 minutes to pre-activate the C-terminal carboxylic acid. Observation: The solution will turn yellow/orange, indicating the formation of the Oxyma ester.

  • Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.5 equiv.) dissolved in a minimal amount of DMF.

  • Stir at room temperature for 12 hours.

Step 3: Self-Validation & Global Deprotection

  • Self-Validation Checkpoint: Before proceeding to global deprotection, take a 5 µL aliquot and analyze via LC-MS. Causality: Colorimetric assays like the Kaiser test are unreliable for highly hindered amines. LC-MS confirmation of the protected product mass ensures the coupling was successful before committing to the harsh final cleavage.

  • Once confirmed, evaporate the DMF and treat the residue with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Precipitate the final oxetane-modified peptide in cold ether and purify via RP-HPLC.

Protocol B: On-Resin Side-Chain Functionalization

This protocol is used to attach the oxetane amine to the side chain of an Aspartic or Glutamic acid residue.

  • Incorporate Fmoc-Asp(OAllyl)-OH or Fmoc-Glu(OAllyl)-OH at the desired position during standard SPPS.

  • Orthogonal Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.) and Phenylsilane (10 equiv.) in anhydrous DCM for 2 hours in the dark to selectively remove the Allyl ester. Wash thoroughly with DCM and DMF.

  • On-Resin Coupling: Swell the resin in DMF. In a separate vial, mix COMU (3.0 equiv.) and DIPEA (6.0 equiv.) in DMF. Add to the resin and shake for 3 minutes.

  • Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (3.0 equiv.) to the resin. Shake for 12–16 hours.

  • Wash the resin (DMF, DCM) and proceed with standard global cleavage (TFA/TIS/H2O).

References

  • Shipman, M., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, ACS Publications. URL:[Link]

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. URL:[Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies / European Peptide Society. URL:[Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Application Note: Advanced Reductive Amination Protocols Utilizing 3-(2-Methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The incorporation of the oxetane ring into pharmaceutical scaffolds has revolutionized modern drug design. Acting as a robust bioisostere for gem-dimethyl and carbonyl groups, the oxetane moiety significantly enhances metabolic stability, increases aqueous solubility, and lowers the basicity of adjacent amines[1][2].

3-(2-Methoxypropan-2-yl)oxetan-3-amine is a highly functionalized, sterically hindered building block. It features an amine group directly attached to the 3-position of the oxetane ring, flanked by a bulky 2-methoxypropan-2-yl substituent. While this steric bulk provides excellent metabolic shielding in biological systems, it presents a kinetic barrier during C–N bond formation.

Reductive amination is the premier method for functionalizing this amine. However, the protocol must be meticulously designed to navigate two competing challenges:

  • Steric Hindrance: The bulky substituent impedes the initial condensation step (imine/iminium formation).

  • Acid Sensitivity: The strained four-membered oxetane ring is susceptible to ring-opening degradation under strongly acidic conditions (pH < 3.0)[2].

To solve this, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that preferentially reduces protonated iminium ions over unreacted carbonyls at a weakly acidic pH (4.5–5.5)[3][4]. This eliminates the need for highly toxic sodium cyanoborohydride (NaBH₃CN) and prevents premature oxetane degradation.

Reaction Workflows & Causality

The success of the reductive amination relies on a self-validating system of solvent, pH, and temperature control. 1,2-Dichloroethane (DCE) is selected as the primary solvent because NaBH(OAc)₃ exhibits optimal solubility and reaction kinetics in DCE compared to THF[3][5].

For unhindered aldehydes, a Direct (One-Pot) Reductive Amination is sufficient. However, for sterically hindered ketones, the rate of imine formation is slower than the rate of ketone reduction. In such cases, an Indirect (Stepwise) Protocol utilizing a Lewis acid—such as Titanium(IV) isopropoxide (Ti(O-iPr)₄)—is mandated to drive the imine equilibrium forward before the hydride source is introduced[5].

Workflow A Carbonyl Substrate C Iminium Intermediate A->C AcOH (pH 5) or Ti(O-iPr)4 B 3-(2-methoxypropan-2-yl) oxetan-3-amine B->C Condensation D N-Alkylated Oxetane C->D NaBH(OAc)3 1,2-DCE, RT

Figure 1: Direct and indirect reductive amination workflow for oxetane-amine derivatives.

Mechanism Start Imine Formation Good Protonated Iminium (Target Electrophile) Start->Good pH 4.5 - 5.5 (AcOH Buffer) Bad Oxetane Ring Opening (Degradation Pathway) Start->Bad pH < 3.0 (Strong Acid) Product Selective Reduction (Stable Amine Product) Good->Product NaBH(OAc)3 Fast Kinetics

Figure 2: pH-dependent mechanistic pathways dictating oxetane stability during amination.

Quantitative Data & Reagent Selection

Table 1: Comparative Reducing Agents for Oxetane Amination

Selection rationale based on empirical data for sterically hindered oxetane amines[3][4].

Reducing AgentSelectivity (Iminium vs. Carbonyl)Oxetane StabilityToxicity ProfileRecommended Use Case
NaBH(OAc)₃ ExcellentHigh (pH 4-6)LowPrimary Choice: Direct and indirect amination in DCE.
NaBH₃CN GoodModerate (Requires pH ~3-4)High (Cyanide)Alternative for highly unreactive imines; requires strict pH control.
NaBH₄ PoorHigh (Basic/Neutral)LowStepwise only (post-imine isolation in MeOH).
H₂ / Pd/C N/A (Hydrogenation)Low (Ring opening risk)LowNot recommended; competitive hydrogenolysis of the oxetane ring.
Table 2: Optimization of Reaction Conditions for 3-(2-Methoxypropan-2-yl)oxetan-3-amine
Carbonyl TypeSolventAdditive / CatalystTempTimeExpected Yield
Unhindered Aldehyde1,2-DCEAcOH (1.0 equiv)20 °C2–4 h85–95%
Aromatic Aldehyde1,2-DCENone (or 0.1 eq AcOH)20 °C4–6 h80–90%
Unhindered Ketone1,2-DCEAcOH (1.5 equiv)20 °C12–24 h70–85%
Hindered KetoneTHF / DCETi(O-iPr)₄ (1.2 equiv)60 °C then RT24–48 h50–75%

Experimental Protocols

The following protocols are self-validating. The visual cues (e.g., color changes, gas evolution) and specific TLC monitoring steps ensure the operator can verify the reaction's progress at each critical juncture.

Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This protocol utilizes the mild acidity of acetic acid to catalyze iminium formation without compromising the oxetane ring[5].

Materials:

  • 3-(2-Methoxypropan-2-yl)oxetan-3-amine (1.0 equiv, 1.0 mmol)

  • Aldehyde/Ketone substrate (1.05 equiv, 1.05 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (1.0 equiv, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Mixing: Dissolve 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.0 mmol) and the carbonyl substrate (1.05 mmol) in 5.0 mL of anhydrous DCE.

  • Acidification: Add glacial acetic acid (1.0 mmol) dropwise via syringe. Causality Check: The addition of AcOH lowers the pH to ~5, protonating the intermediate carbinolamine to facilitate water elimination and iminium formation, while remaining above the threshold (pH < 3) that triggers oxetane ring-opening.

  • Pre-Stirring: Stir the mixture at room temperature (20 °C) for 30 minutes to allow equilibrium to favor the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Monitoring: Stir the suspension at room temperature. Monitor via LC-MS or TLC (typically 5% MeOH in DCM with ninhydrin stain). The reaction is usually complete within 2–4 hours for aldehydes.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Note: Vigorous bubbling (CO₂ evolution) will occur. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes or DCM/MeOH gradient) to afford the N-alkylated oxetane derivative.

Protocol B: Stepwise Reductive Amination (For Sterically Hindered Ketones)

Due to the massive steric bulk of the 2-methoxypropan-2-yl group, hindered ketones fail to condense under standard conditions. Lewis acid catalysis is required[5].

Materials:

  • 3-(2-Methoxypropan-2-yl)oxetan-3-amine (1.0 equiv, 1.0 mmol)

  • Sterically hindered Ketone (1.2 equiv, 1.2 mmol)

  • Titanium(IV) isopropoxide, Ti(O-iPr)₄ (1.2 equiv, 1.2 mmol)

  • Sodium borohydride, NaBH₄ (1.5 equiv, 1.5 mmol) or NaBH(OAc)₃ (2.0 equiv)

  • Anhydrous THF (5.0 mL) and Anhydrous Methanol (2.0 mL)

Step-by-Step Procedure:

  • Imine Formation: In an argon-purged flask, dissolve the amine (1.0 mmol) and ketone (1.2 mmol) in anhydrous THF (5.0 mL).

  • Lewis Acid Addition: Add Ti(O-iPr)₄ (1.2 mmol) dropwise at room temperature. Stir the mixture at 60 °C for 12–24 hours. Causality Check: Ti(O-iPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent (forming TiO₂ precipitates) to drive the sterically hindered imine formation to completion.

  • Cooling & Solvent Swap: Cool the reaction to 0 °C. Add anhydrous Methanol (2.0 mL) to solubilize the reducing agent in the next step.

  • Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions. Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Quenching: Quench the reaction by adding water (2.0 mL). A dense white precipitate of titanium dioxide (TiO₂) will form immediately.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake generously with EtOAc (20 mL).

  • Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.

Troubleshooting & Analytical Characterization

  • Issue: Low Yield / Unreacted Amine.

    • Cause: Steric hindrance preventing imine formation.

    • Solution: Switch from Protocol A to Protocol B. Ensure reagents (especially Ti(O-iPr)₄) are strictly anhydrous.

  • Issue: Oxetane Ring-Opening Byproducts (Detected via LC-MS as M+18 mass peaks).

    • Cause: Over-acidification of the reaction mixture.

    • Solution: Strictly control the equivalents of AcOH. Do not use stronger acids like TFA or HCl, which will rapidly cleave the oxetane ether linkage.

  • NMR Characterization Note: The oxetane protons typically appear as distinct multiplets in the 1 H NMR spectrum between 4.30–4.80 ppm. The preservation of these signals (integrating to 4 protons for the ring CH₂ groups) is the primary diagnostic marker that the oxetane core survived the reductive amination intact.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Hunter, R., & Morgan, E. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. URL: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical Reviews, 114(16), 8257–8322. URL: [Link]

Sources

3-(2-methoxypropan-2-yl)oxetan-3-amine as a building block for lead optimization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(2-Methoxypropan-2-yl)oxetan-3-amine as a Premier Building Block for Lead Optimization

Executive Summary & Structural Rationale

In modern medicinal chemistry, managing the delicate balance between target affinity, aqueous solubility, and metabolic stability is the crux of lead optimization. Traditional approaches often rely on the incorporation of lipophilic motifs—such as tert-butyl or gem-dimethyl groups—to occupy hydrophobic pockets or block metabolically labile sites. However, these groups invariably inflate the molecule's lipophilicity (logD), leading to poor solubility, high plasma protein binding, and increased vulnerability to CYP450-mediated clearance[1].

Enter 3-(2-methoxypropan-2-yl)oxetan-3-amine (Molecular Formula: C₇H₁₅NO₂), a highly specialized 3,3-disubstituted oxetane building block. This compound acts as an advanced polar bioisostere. The oxetane ring inherently lowers lipophilicity and increases aqueous solubility compared to standard cycloalkanes or branched alkyl chains[2]. Furthermore, the specific combination of the 3-amino group and the 2-methoxypropan-2-yl substituent provides a unique structural vector:

  • The Amine Handle: Enables rapid, late-stage functionalization into amides, ureas, or sulfonamides[3].

  • The 2-Methoxypropan-2-yl Motif: Acts as a sterically demanding surrogate for a tert-butyl group, but with a critical difference—it introduces two distinct hydrogen-bond acceptors (the oxetane oxygen and the methoxy oxygen). This dual-acceptor profile is highly advantageous for targeting specific enzyme pockets, such as the active site of Dipeptidyl Peptidase-IV (DPP-IV), where electrostatic interactions dictate binding affinity[4].

Physicochemical Profiling

As an Application Scientist, the decision to swap a standard alkyl amine for 3-(2-methoxypropan-2-yl)oxetan-3-amine must be driven by causality. Why make this specific substitution?

The causality lies in electronic deactivation and dipole modulation . The strongly electronegative oxygen atom within the strained four-membered oxetane ring pulls electron density away from adjacent C-H bonds, rendering them highly resistant to oxidative metabolism by liver microsomes. Simultaneously, the inherent dipole moment of the oxetane ring significantly reduces the overall logD of the parent molecule—often by 0.5 to 1.0 log units[5]—without sacrificing the steric bulk required for target engagement.

Quantitative Data: Physicochemical Impact Matrix

The following table summarizes the predictable shifts in physicochemical properties when replacing a traditional lipophilic amine with this oxetane-based building block:

ParameterStandard Motif (e.g., tert-butyl / gem-dimethyl)Oxetane Bioisostere (3-(2-methoxypropan-2-yl)oxetane)Mechanistic Impact on Lead Optimization
Lipophilicity (clogD) High (~3.0 - 4.0)Moderate (~2.0 - 2.5)Reduces non-specific protein binding and off-target toxicity.
Aqueous Solubility Poor (<10 µg/mL)Excellent (>100 µg/mL)Enhances oral bioavailability and formulation ease.
Metabolic Clearance (CLint) High (Prone to CYP450 oxidation)Low (Sterically and electronically shielded)Prolongs half-life and improves in vivo exposure.
Hydrogen Bond Acceptors 02 (Oxetane O, Methoxy O)Improves target engagement via specific active site interactions.

Lead Optimization Decision Workflow

LeadOpt Start High Lipophilicity / Poor CLint in Lead Compound Identify Identify Lipophilic Motif (e.g., tert-butyl, gem-dimethyl) Start->Identify Replace Bioisosteric Replacement with 3-(2-methoxypropan-2-yl)oxetan-3-amine Identify->Replace Evaluate Evaluate Physicochemical Shifts Replace->Evaluate LogD Reduced logD (~0.5 - 1.0 units) Evaluate->LogD Solubility Increased Aqueous Solubility Evaluate->Solubility Stability Enhanced Metabolic Stability Evaluate->Stability

Workflow demonstrating the strategic bioisosteric replacement using the oxetane-amine building block.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They account for the specific steric and electronic nuances of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Protocol A: Synthesis of Oxetane-Amide Bioisosteres via HATU Activation

Causality & Rationale: The 3,3-disubstitution on the oxetane ring imposes severe steric crowding around the primary amine. Standard carbodiimide coupling agents (like EDC/HOBt) often stall at the active ester stage, leading to premature hydrolysis. We utilize HATU to generate a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) ester that rapidly intercepts the hindered oxetane-amine. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine due to its superior basicity and steric profile, preventing competitive side reactions.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at ambient temperature (25°C) for exactly 15 minutes to ensure complete formation of the HOAt ester.

  • Nucleophilic Addition: Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.1 eq) dropwise as a pre-dissolved solution in DMF. While the amine is electron-rich, the reaction must be maintained at 25°C for 12–16 hours to fully overcome the steric barrier imposed by the 2-methoxypropan-2-yl group.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Critical Insight: Strictly avoid strongly acidic aqueous washes (e.g., 1M HCl) during workup. While oxetanes are generally more robust than epoxides, the electron-rich 3-aminooxetane system can be susceptible to acid-catalyzed ring-opening under prolonged exposure.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & QC: Validate conversion via LC-MS. In ¹H NMR, successful coupling is definitively confirmed by the diagnostic downfield shift of the oxetane ring protons (typically appearing as two distinct doublets between 4.5–5.0 ppm, reflecting the diastereotopic nature induced by the newly formed amide bond).

AmideCoupling Acid Carboxylic Acid Precursor Activation HATU / DIPEA Activation Acid->Activation ActiveEster Highly Reactive HOAt Ester Activation->ActiveEster Overcomes steric hindrance Product Metabolically Stable Amide Bioisostere ActiveEster->Product Amine 3-(2-methoxypropan-2-yl) oxetan-3-amine Amine->Product Nucleophilic attack

Mechanistic pathway for overcoming steric hindrance during amide coupling with HATU/DIPEA.

Protocol B: Construction of Oxetane-Urea Pharmacophores

Causality & Rationale: Ureas are exceptionally potent hydrogen-bonding motifs in kinase and protease inhibitors. However, reacting the sterically hindered 3-aminooxetane directly with triphosgene risks the formation of symmetric ureas or unreactive isocyanates. The self-validating approach is to form the isocyanate on the less hindered coupling partner first, and subsequently trap it with the oxetane-amine.

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the less hindered primary amine precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Add triethylamine (2.5 eq) and triphosgene (0.35 eq). Stir for 30 minutes.

  • Trapping: Add 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.0 eq) dropwise in DCM. Remove the ice bath, warm the reaction to room temperature, and stir for 4 hours.

  • Workup: Quench with water, separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate.

  • Validation & QC: Validation is achieved rapidly via IR spectroscopy. The successful formation of the urea is marked by the complete disappearance of the strong isocyanate peak at ~2270 cm⁻¹ and the appearance of the characteristic urea carbonyl stretch at ~1650 cm⁻¹.

References

  • Smolecule. "Buy 3-(2-Methoxypropan-2-yl)oxetan-3-amine". Smolecule.com.
  • National Center for Biotechnology Information (PMC). "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis". NIH.gov.
  • Enamine. "Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres". Enamine.net.
  • ACS Publications. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group". ACS Medicinal Chemistry Letters.
  • Enamine. "3,3-Disubstituted Oxetanes for Medicinal Chemistry Needs". Enamine.net.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The incorporation of oxetanes as bioisosteres for gem-dimethyl groups or carbonyls is a powerful strategy in modern drug design, drastically improving metabolic stability and aqueous solubility[1]. However, the synthesis of highly sterically hindered 3,3-disubstituted oxetanes—such as 3-(2-methoxypropan-2-yl)oxetan-3-amine—presents significant synthetic challenges.

This guide addresses the critical bottlenecks in the standard sulfinimine-mediated synthesis route, providing field-proven troubleshooting strategies, mechanistic insights, and validated protocols.

Synthetic Workflow Visualization

Synthesis A Oxetan-3-one B Oxetan-3-tert-butylsulfinimine (Intermediate 1) A->B Ti(OEt)4, t-BuSONH2 THF, 25°C C N-Sulfinyl 3-(2-methoxypropan-2-yl) oxetan-3-amine (Intermediate 2) B->C 2-Methoxy-2-propyllithium CeCl3, THF, -78°C D 3-(2-methoxypropan-2-yl) oxetan-3-amine (Target) C->D HCl/MeOH 0°C to RT

Figure 1: Synthetic workflow for 3-(2-methoxypropan-2-yl)oxetan-3-amine via sulfinimine chemistry.

Troubleshooting FAQs

Q1: Why is my yield of oxetan-3-tert-butylsulfinimine consistently below 50%? Causality: The condensation of oxetan-3-one with tert-butanesulfinamide relies on Titanium(IV) ethoxide (Ti(OEt)₄) acting as both a Lewis acid and a dehydrating agent, as established by [1]. Ti(OEt)₄ is exceptionally moisture-sensitive. If the reagent has partially hydrolyzed to insoluble TiO₂, it loses its ability to drive the equilibrium forward by sequestering water, resulting in poor conversion. Solution: Always use freshly distilled THF and a newly opened, septum-sealed bottle of Ti(OEt)₄. Perform the reaction strictly under an inert argon atmosphere to prevent ambient moisture from poisoning the Lewis acid.

Q2: During the nucleophilic addition of the 2-methoxypropan-2-yl group, I observe mostly unreacted starting material and some decomposition, but very little product. How can I improve this? Causality: The 2-methoxypropan-2-yl carbanion is a bulky, tertiary nucleophile. When reacting with the sterically hindered oxetane sulfinimine, the high basicity of standard Grignard or organolithium reagents leads to alpha-deprotonation (enolization) of the imine rather than the desired 1,2-nucleophilic attack[2]. Solution: Transmetalate the organolithium reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent. are highly oxophilic and nucleophilic but significantly less basic, which suppresses the enolization side-reaction and promotes clean 1,2-addition[2].

Q3: I am losing the oxetane ring during the final sulfinyl deprotection step. What is the mechanism of this degradation and how do I prevent it? Causality: The oxetane ring possesses significant inherent ring strain (~26 kcal/mol)[3]. Under strongly acidic conditions or elevated temperatures, the oxetane oxygen becomes protonated. This triggers a rapid ring-opening cascade via an SN1/SN2-like mechanism, forming acyclic diols or chlorohydrins, a well-documented vulnerability in [3]. Solution: Avoid aqueous concentrated acids. Perform the deprotection using anhydrous 3M HCl in cyclopentyl methyl ether (CPME) or methanol strictly at 0 °C. Monitor the reaction closely by LC-MS and quench with a mild base (e.g., saturated NaHCO₃) immediately upon consumption of the starting material.

Data Presentation: Impact of Nucleophile Choice on Addition Yield

The table below summarizes the critical impact of tuning the nucleophile's basicity during the synthesis of Intermediate 2.

Nucleophile SystemAdditiveTemp (°C)Conversion (%)Primary Reaction Outcome
2-Methoxy-2-propylmagnesium chlorideNone0< 10%Enolization of imine (SM recovered)
2-Methoxy-2-propyllithiumNone-78~ 25%Mixed addition and ring-opening
2-Methoxy-2-propyllithium Anhydrous CeCl₃ -78 to -40 > 80% Clean 1,2-addition (Target formed)
Experimental Protocols

Self-Validating Protocol: Organocerium-Mediated 1,2-Addition to Oxetane Sulfinimine

Note: This protocol incorporates internal validation checkpoints to ensure the integrity of the highly sensitive organometallic intermediates.

Step 1: Activation of Cerium(III) Chloride

  • Weigh 3.0 equivalents of CeCl₃·7H₂O into a Schlenk flask.

  • Heat to 140 °C under high vacuum (0.1 Torr) for 12 hours with vigorous stirring. Causality Checkpoint: Strict anhydrous conditions are required. The powder must become free-flowing and white. Residual water will prematurely quench the organolithium reagent and hydrolyze the imine.

Step 2: Suspension Preparation

  • Cool the flask to room temperature under argon.

  • Add anhydrous THF to form a suspension and stir vigorously for 2 hours to ensure a uniform complex.

Step 3: Transmetalation

  • Cool the CeCl₃ suspension to -78 °C.

  • Dropwise add 3.0 equivalents of 2-methoxy-2-propyllithium (prepared separately via lithium-halogen exchange of 2-bromo-2-methoxypropane with t-BuLi).

  • Stir for 1 hour at -78 °C to form the organocerium species. A distinct color change (often to pale yellow/orange) validates the transmetalation.

Step 4: Imine Addition

  • Dissolve 1.0 equivalent of oxetan-3-tert-butylsulfinimine in a minimal volume of anhydrous THF.

  • Add this solution dropwise down the side of the flask to the organocerium mixture at -78 °C to maintain extreme low temperatures during the addition.

Step 5: Reaction and Quench

  • Allow the reaction to slowly warm to -40 °C over 3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl directly at -40 °C before warming to room temperature.

  • Filter the resulting cerium salts through a pad of Celite, extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

References[3] Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews 2016, 116(19), 12150-12233. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274[1] Hamzik, P. J.; Brubaker, J. D. "Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes." Organic Letters 2010, 12(5), 1116-1119. URL: https://pubs.acs.org/doi/10.1021/ol100119e[2] Imamoto, T. et al. "Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents." The Journal of Organic Chemistry 1984, 49(21), 3904-3912. URL: https://pubs.acs.org/doi/10.1021/jo00195a006

Sources

preventing oxetane ring opening of 3-(2-methoxypropan-2-yl)oxetan-3-amine in acidic media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly strained bioisosteres. The 3-(2-methoxypropan-2-yl)oxetan-3-amine motif is a highly valuable, metabolically stable bioisostere. However, despite the inherent kinetic stability provided by its 3,3-disubstitution pattern[1], the oxetane ring remains susceptible to degradation under strongly acidic conditions[2].

This technical guide is designed to provide mechanistic troubleshooting, validated protocols, and self-validating workflows to prevent oxetane ring opening during your synthetic and purification processes.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my 3-(2-methoxypropan-2-yl)oxetan-3-amine degrade in acidic media when literature says 3,3-disubstituted oxetanes are stable? A1: It is a matter of competing forces: steric shielding versus ring strain and protonation. The 3,3-disubstitution (the amine and the bulky 2-methoxypropan-2-yl group) sterically blocks external nucleophiles from attacking the C–O σ* antibonding orbital[1]. However, in strong acids (pH < 2), the oxetane oxygen protonates. If a small, highly mobile nucleophile like water is present (e.g., in aqueous HCl or TFA), it can bypass the steric bulk and cleave the strained 4-membered ring, forming an irreversible amino-diol degradant[3].

Q2: I need to deprotect a Boc-group on the C3 amine. Standard TFA/DCM destroys the oxetane. What is the alternative? A2: Standard TFA/DCM mixtures often contain trace water and generate a highly reactive protonated oxetane intermediate. To prevent this, you must switch to a strictly anhydrous, non-Brønsted acid method. We recommend the TMSOTf / 2,6-Lutidine protocol. Causality: TMSOTf acts as a Lewis acid to selectively cleave the Boc group via a silyl enol ether mechanism. Because no free protons (Brønsted acid) are generated, the oxetane oxygen is never protonated, completely preventing ring opening[4].

Q3: I am purifying my compound via Reverse-Phase HPLC and losing 40% of my yield to a +18 Da mass adduct. What is happening? A3: The +18 Da adduct is the water-addition product (ring-opened diol). Standard HPLC mobile phases use 0.1% TFA (aq), which creates a highly acidic, aqueous environment—the exact conditions that promote oxetane hydrolysis[2]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (a weaker acid) or, ideally, a basic mobile phase like 10 mM Ammonium Bicarbonate (pH 9-10). Oxetanes are completely stable to base.

Section 2: Data Presentation & Visualizations

Table 1: Quantitative Stability Profile of 3,3-Disubstituted Oxetanes in Acidic Media
Acidic ConditionSolvent SystemPrimary NucleophileApprox. Half-Life (t½) at RTRing Opening SusceptibilityRecommended Action
0.1% TFA (pH ~2) H₂O / MeCN (HPLC)H₂O2 - 4 HoursModerateSwitch to basic mobile phase
50% TFA DichloromethaneCF₃COO⁻ / H₂O< 15 MinutesVery HighAvoid; use TMSOTf method
4M HCl 1,4-Dioxane (Anhydrous)Cl⁻> 24 HoursLowSafe for deprotections at 0 °C
0.1% Formic Acid H₂O / MeCN (HPLC)H₂O> 48 HoursVery LowSafe for short LC-MS runs
Mechanistic Pathway Analysis

Mechanism A 3-(2-methoxypropan-2-yl) oxetan-3-amine B Protonated Oxetane (Acidic Media) A->B H+ (pH < 3) C Steric Shielding by 3,3-Disubstitution B->C Blocks C-O σ* orbital D Nucleophilic Attack (e.g., H2O in aq. acid) B->D High Temp / Small Nucleophile F Intact Oxetane (Kinetic Stability) C->F Prevents SN2 E Ring-Opened Degradant (Amino-diol) D->E C-O Bond Cleavage

Mechanistic pathways of 3,3-disubstituted oxetane stability and acid-catalyzed ring opening.

Experimental Decision Matrix

Workflow Step1 Identify Acidic Workflow (e.g., Boc Deprotection, HPLC) Decision Is Aqueous Acid Required? Step1->Decision PathA Use Anhydrous Acid (e.g., HCl/Dioxane at 0°C) Decision->PathA No (e.g., Deprotection) PathB Use Weak Acid or Buffer (e.g., 0.1% Formic Acid) Decision->PathB Yes (e.g., HPLC) Quench Rapid Basic Quench (Et3N or Basic Resin) PathA->Quench PathB->Quench Post-collection Isolate Isolate Intact 3-Aminooxetane Quench->Isolate

Decision matrix and workflow for handling 3-aminooxetanes in acidic environments.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Brønsted-Acid-Free Boc Deprotection (TMSOTf Method)

Causality: By utilizing a Lewis acid (TMSOTf) instead of a Brønsted acid (TFA), we prevent the protonation of the highly strained oxetane oxygen. The addition of 2,6-lutidine acts as a non-nucleophilic base to scavenge any trace protons generated from ambient moisture, ensuring the oxetane remains fully intact[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.0 eq) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath to minimize kinetic energy that could facilitate side reactions.

  • Base Addition: Add 2,6-lutidine (3.0 eq) dropwise.

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise over 5 minutes. Stir at 0 °C for 1 hour.

  • Self-Validation Check (Crucial): Before quenching the entire batch, withdraw a 5 µL aliquot into 95 µL of 5% Triethylamine (Et₃N) in Acetonitrile. Analyze by LC-MS. You should observe the exact mass of the free amine [M+H]⁺ without the +18 Da (water) adduct. If adducts are present, your glassware or solvent was not fully anhydrous.

  • Quench & Isolation: Once validated, quench the bulk reaction with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Oxetane-Safe HPLC Purification

Causality: Because 3-substituted oxetanes are stable in basic media but vulnerable to aqueous acids[5], switching the mobile phase modifier from TFA to Ammonium Bicarbonate eliminates the thermodynamic driver for hydrolysis.

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 9.5 with NH₄OH). Prepare Mobile Phase B as 100% Acetonitrile.

  • Self-Validation Check (Crucial): Run a rapid 2-minute analytical LC-MS gradient of the crude mixture using the exact basic mobile phase planned for the prep-run. Compare the UV trace to an acidic (0.1% TFA) analytical run. If the acidic run shows a split peak or mass shift (+18 Da) that is absent in the basic run, it validates that the acidic mobile phase is actively degrading your compound on-column.

  • Purification: Inject the sample onto a C18 column rated for high-pH stability (e.g., Waters XBridge).

  • Post-Collection: Lyophilize the collected fractions immediately. Do not use a rotary evaporator with a water bath >30 °C, as prolonged heating in aqueous media can induce thermal degradation.

References

  • Title: Oxetanes in Drug Discovery Campaigns - PMC - NIH | Source: nih.gov | URL: 1

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | Source: chemrxiv.org | URL: 2

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Source: acs.org | URL: 5

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025? | Source: tandfonline.com | URL: 4

  • Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! | Source: chimia.ch | URL: 3

Sources

Technical Support Center: Purification & Handling of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 3-(2-methoxypropan-2-yl)oxetan-3-amine .

Due to its unique structural framework—a highly polar 3,3-disubstituted oxetane featuring a primary amine and an ether linkage—this building block presents specific chromatographic challenges. While the oxetane ring serves as an excellent hydrogen bond acceptor in medicinal chemistry, its electronegative oxygen exerts a powerful inductive electron-withdrawing effect that lowers the amine's pKa to approximately 7.2 (down from ~9.9 for typical aliphatic amines)[1]. Understanding this causality is critical for optimizing your purification workflows and preventing acid-catalyzed degradation.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound elutes in the void volume during Reverse-Phase HPLC (RP-HPLC). How can I improve retention? A1: This is a pH-driven polarity issue. At standard acidic HPLC conditions (e.g., 0.1% TFA or Formic Acid, pH ~2), the primary amine is fully protonated. Because the pKa of an oxetane-3-amine is ~7.2[1], the protonated form is highly hydrophilic and will not partition into the C18 stationary phase.

  • Actionable Fix: To retain the molecule, it must be in its neutral free-base form. Adjust your mobile phase pH to at least 2 units above the pKa (i.e., pH > 9.2). Switch to a high-pH mobile phase, such as 10 mM Ammonium Bicarbonate (pH 9.5) or 0.1% Ammonium Hydroxide.

Q2: I am observing multiple degradation peaks when purifying via silica gel or acidic prep-HPLC. What is happening? A2: You are likely observing acid-catalyzed intramolecular ring opening. While 3,3-disubstituted oxetanes generally exhibit enhanced stability due to steric hindrance[2], the primary amine at the 3-position introduces a specific vulnerability. Under acidic conditions, the oxetane oxygen is protonated, and the nearby amine acts as an internal nucleophile, facilitating rapid intramolecular ring-opening into degraded amino-alcohol byproducts[1].

  • Actionable Fix: Strictly avoid strong acids like TFA. If normal-phase chromatography is required, do not use standard acidic bare silica. Instead, use amine-functionalized silica (KP-NH) to provide a neutral/basic environment.

Q3: I have pure fractions, but after rotary evaporation, my yield is inexplicably low. Where did my compound go? A3: 3-(2-methoxypropan-2-yl)oxetan-3-amine has a low molecular weight (145.2 g/mol ) and exhibits significant volatility in its free-base form. Prolonged exposure to high vacuum and heat during solvent removal causes sublimation or evaporation of the product.

  • Actionable Fix: Evaporate solvents at low temperatures (water bath < 30°C) and avoid high-vacuum manifolds. For aqueous reverse-phase fractions, lyophilization from a frozen state is the mandatory standard to prevent evaporative loss.

Part 2: Quantitative Data & Method Selection

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyValueChromatographic Impact & Handling
Molecular Weight 145.2 g/mol High volatility; risk of mass loss during aggressive solvent evaporation.
Amine pKa ~7.2Requires mobile phase pH > 9.2 to maintain the neutral state for C18 retention.
Ring Stability Acid-sensitiveDegrades in standard 0.1% TFA due to internal nucleophilic attack.
Polarity Highly polarPoor retention on standard C18; requires high aqueous gradients and basic pH.
Table 2: Mobile Phase Selection Matrix
Chromatography TypeRecommended Mobile PhaseRationale
Reverse-Phase (HPLC) 10 mM NH₄HCO₃ (pH 9.5) / MeCNNeutralizes amine (pH > pKa); prevents acid-catalyzed ring degradation.
Normal-Phase (Flash) DCM / MeOH (on NH₂-Silica)Amine-bonded stationary phase suppresses streaking and protects the oxetane ring.
AVOID 0.1% TFA or Formic AcidTriggers intramolecular ring-opening via the 3-amine nucleophile.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: High-pH Reverse-Phase Purification (Self-Validating Workflow)

Use this protocol for high-purity isolation (< 5g scale).

  • Buffer Preparation & Validation: Prepare 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q water.

    • Validation Step: Measure the solution with a calibrated pH meter and adjust to exactly pH 9.5 using dilute NH₄OH. Do not rely on theoretical pH calculations.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (95% Buffer / 5% Acetonitrile).

    • Validation Step: Centrifuge at 10,000 rpm for 5 minutes to ensure no particulate matter is injected, which could foul the column.

  • Test Injection: Run a 1% scale injection on a high-pH tolerant C18 column (e.g., Waters XBridge). Gradient: 5% to 50% MeCN over 15 minutes.

    • Validation Step: Analyze fractions via LCMS (ESI+) to confirm the m/z 146.1 [M+H]+ peak. Ensure no +18 Da (water addition/ring opening) degradation peaks are present.

  • Scale-up & Fraction Collection: Inject the remaining sample. Collect fractions based on ELSD or MS-triggering, as the molecule lacks a strong UV chromophore.

  • Solvent Removal: Pool pure fractions. Freeze at -80°C and lyophilize.

    • Causality: Lyophilization prevents thermal degradation and completely bypasses the evaporative loss associated with rotary evaporation of this semi-volatile compound.

SOP 2: Normal-Phase Purification on Amine-Modified Silica

Use this protocol for bulk cleanup (> 5g scale).

  • Column Selection: Equip the flash system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH).

    • Causality: Standard silica contains acidic silanols that cause severe amine streaking and slowly degrade the oxetane ring. KP-NH columns shield these silanols.

  • Equilibration: Equilibrate the column with 100% Dichloromethane (DCM) for 3 column volumes (CV).

  • Loading: Dry-load the crude mixture onto Celite or inject directly as a concentrated DCM solution.

  • Elution: Run a gradient of 0% to 10% Methanol in DCM over 10 CV.

  • Concentration & Validation: Pool product-containing fractions. Evaporate under reduced pressure at a water bath temperature strictly < 30°C.

    • Validation Step: Confirm structural integrity via ¹H-NMR, specifically verifying the intact oxetane -CH₂- protons (characteristic multiplets typically observed around 4.5–4.8 ppm).

Part 4: Visualizations

Purification Decision Tree

PurificationWorkflow Start Crude 3-(2-methoxypropan-2-yl) oxetan-3-amine Check Determine Target Purity & Scale Start->Check RP Reverse-Phase (RP-HPLC) Scale: < 5g Check->RP High Purity NP Normal-Phase (Flash) Scale: > 5g Check->NP Bulk Cleanup RP_Cond Use 10mM NH4HCO3 (pH 9.5) Avoid TFA/Formic Acid RP->RP_Cond NP_Cond Use Amine-Modified Silica Eluent: DCM/MeOH NP->NP_Cond Evap Low-Temp Evaporation (<30°C) or Lyophilization RP_Cond->Evap NP_Cond->Evap Pure Pure Compound (Store at -20°C) Evap->Pure

Decision tree for selecting the optimal purification workflow based on scale.

Acid-Catalyzed Degradation Mechanism

DegradationPathway Stable 3-aminooxetane (Stable Free Base) Protonated Protonated Oxetane Oxygen (Acidic Conditions, pH < 4) Stable->Protonated +H+ (e.g., TFA) Attack Intramolecular Attack by 3-Amine Nucleophile Protonated->Attack Activation Degraded Ring-Opened Degradation Product Attack->Degraded C-O Cleavage

Acid-catalyzed intramolecular ring-opening mechanism of 3-aminooxetanes.

References

  • Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL:[Link]

Sources

Technical Support Center: Overcoming Low Solubility of 3-(2-Methoxypropan-2-yl)oxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-methoxypropan-2-yl)oxetan-3-amine and its derivatives. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address these specific issues, grounded in established scientific principles and field-proven insights. Our goal is to not only offer solutions but also to explain the underlying chemical and physical principles to empower you in your experimental design.

Introduction: Understanding the Solubility Challenge

The 3-(2-methoxypropan-2-yl)oxetan-3-amine scaffold is of growing interest in medicinal chemistry.[1] The incorporation of the oxetane ring, a small, polar, three-dimensional motif, can favorably influence physicochemical properties such as metabolic stability and lipophilicity.[2][3][4][5][6] However, the interplay between the basic amine, the sterically hindered methoxypropyl group, and the oxetane ring can lead to poor aqueous solubility, a significant hurdle in drug development.[7][8] This guide will walk you through systematic approaches to diagnose and overcome these solubility limitations.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

Low solubility can manifest in various experimental settings, from inconsistent biological assay results to difficulties in formulation for in vivo studies. The following section provides a structured approach to troubleshooting these issues.

Problem 1: My 3-(2-methoxypropan-2-yl)oxetan-3-amine derivative has poor aqueous solubility, leading to unreliable in vitro assay results.

Initial Assessment: The first step is to quantify the solubility and understand its pH dependence. The primary amine in your compound is basic and will be protonated at lower pH, which generally increases aqueous solubility.

Workflow for Solubility Assessment:

graph TD { A[Start: Poorly Soluble Compound] --> B{Determine Kinetic and Thermodynamic Solubility}; B --> C{Measure Solubility at a Range of pH Values (e.g., 2, 5, 7.4)}; C --> D{Analyze pH-Solubility Profile}; D --> E{Is solubility sufficient at assay pH?}; E -- Yes --> F[Proceed with Assay]; E -- No --> G{Select a Solubilization Strategy}; G --> H[Implement Strategy and Re-evaluate Solubility]; H --> F;

}

Workflow for initial solubility assessment and enhancement for in vitro assays.

Detailed Protocol: pH-Dependent Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).

  • Equilibration: Add a small aliquot of the stock solution to each buffer to create a supersaturated solution. Ensure the final DMSO concentration is low (<1%) to minimize its effect on solubility.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.

Solutions and Rationale:

  • pH Modification: If your assay conditions permit, lowering the pH of the medium can significantly increase the solubility of your basic amine derivative.[] The Henderson-Hasselbalch equation can provide a rough estimate of the pH-solubility profile for cationic drugs, though experimental determination is crucial as other factors can influence this relationship.[10]

  • Co-solvents: For in vitro assays, the use of water-miscible organic co-solvents is a common practice.[11]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used.[11][12]

    • Mechanism: Co-solvents reduce the polarity of the aqueous medium, which can better accommodate your lipophilic compound.

    • Caution: High concentrations of co-solvents can impact protein function and cell viability in biological assays. Always run appropriate vehicle controls.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble drug.[11]

    • Examples: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are commonly used in biological assays.[11][13]

    • Consideration: The critical micelle concentration (CMC) of the surfactant must be exceeded for micellar solubilization to occur.

Strategy Advantages Disadvantages Typical Concentration Range (in vitro)
pH Adjustment Simple, cost-effective.May not be compatible with assay conditions.Assay-dependent
Co-solvents Effective for many compounds.Can cause toxicity or artifacts in biological assays.1-5% v/v
Surfactants Can significantly increase solubility.Potential for assay interference and cytotoxicity.Above CMC (e.g., 0.01-0.1% w/v)
Problem 2: My lead compound needs to be formulated for oral or parenteral administration, but its low solubility is a major roadblock.

For in vivo studies, the formulation strategy must be more sophisticated to ensure adequate bioavailability and avoid toxicity.

Formulation Strategy Decision Tree:

graph TD { A[Start: Low Solubility API for In Vivo Studies] --> B{Is the compound ionizable?}; B -- Yes --> C{Salt Formation}; B -- No --> D{Amorphous Solid Dispersions}; C --> E{Screen various counterions}; E --> F[Select salt with optimal solubility and stability]; D --> G{Screen polymers and preparation methods (Spray Drying, HME)}; G --> H[Characterize and select best formulation]; A --> I{Prodrug Approach}; I --> J[Synthesize and evaluate prodrug]; J --> K[Assess in vivo conversion and PK profile];

}

Decision tree for selecting an advanced formulation strategy.

Advanced Formulation Strategies:

  • Salt Formation: This is often the most effective and widely used method for ionizable compounds like your amine derivative.[14][15][16][17][18]

    • Principle: Converting the basic amine to a salt with an acidic counterion can dramatically increase aqueous solubility.[14][16] The selection of the counterion is critical and is guided by the pKa difference between the drug and the counterion (a difference greater than 2-3 units is generally preferred).[16]

    • Protocol for Salt Screening:

      • Dissolve the free base in a suitable solvent.

      • Add a stoichiometric amount of a selected acid (e.g., HCl, HBr, methanesulfonic acid, tartaric acid).

      • Induce crystallization and isolate the resulting salt.

      • Characterize the salt for its solid-state properties (polymorphism, hygroscopicity) and measure its aqueous solubility.

    • Common Counterions for Basic Drugs: Hydrochloride, mesylate, sulfate, and tosylate are frequently used.[17]

  • Amorphous Solid Dispersions (ASDs): If salt formation is not successful or the compound is non-ionizable, converting the crystalline drug to a higher-energy amorphous state can significantly enhance solubility.[19][20][21][22][23][24]

    • Mechanism: The drug is molecularly dispersed in a polymer matrix, preventing recrystallization and presenting a more soluble form to the dissolution medium.[19][21]

    • Preparation Methods:

      • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and forming a solid dispersion.

      • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated, then extruded to form a solid dispersion.[23]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[21]

  • Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved properties, such as increased solubility, and is converted back to the active drug in vivo.[25]

    • Strategy for Amines: For tertiary amines, an N-phosphonooxymethyl derivative can be synthesized.[26][27][28][29] This introduces a highly polar, ionizable phosphate group, which dramatically increases aqueous solubility.[26][29] This prodrug is then cleaved in vivo by phosphatases to release the parent drug.[26][27]

Formulation Strategy Mechanism of Solubility Enhancement Key Considerations
Salt Formation Ionization of the API.Requires an ionizable group; potential for disproportionation.[14][17]
Amorphous Solid Dispersions Overcoming crystal lattice energy.Physical stability (recrystallization) is a concern.[19][20]
Prodrug Approach Covalent modification with a solubilizing group.Requires chemical synthesis and in vivo conversion.[25][26][27]
Particle Size Reduction Increases surface area for dissolution.May not be sufficient for very poorly soluble compounds.[24]
Lipid-Based Formulations Solubilization in a lipid vehicle.Suitable for lipophilic compounds.[24][30]
Complexation Encapsulation in a host molecule (e.g., cyclodextrin).Stoichiometry and binding affinity are important.[12][31][32][33]

Frequently Asked Questions (FAQs)

Q1: The oxetane ring in my compound is supposed to be polar. Why is my derivative still so poorly soluble?

While the oxetane ring is polar and can act as a hydrogen bond acceptor, overall solubility is a complex balance of multiple factors.[2][4][5][6] The large, non-polar 2-methoxypropan-2-yl group can significantly increase lipophilicity, counteracting the solubilizing effect of the oxetane and amine groups. Furthermore, strong intermolecular interactions in the crystal lattice of the solid form can make it difficult for water molecules to solvate the individual molecules, leading to low solubility.[34][35]

Q2: I'm concerned about the stability of the oxetane ring. Will aggressive solubilization methods like very low pH or heating for HME cause ring-opening?

This is a valid concern. The oxetane ring is a strained four-membered heterocycle and can be susceptible to ring-opening under harsh acidic conditions or at high temperatures.[3][6] It is crucial to perform stability studies on your specific derivative under the conditions you plan to use for formulation. For pH adjustment, assess stability at the target pH over a relevant timeframe. For HME, thermal analysis (e.g., DSC, TGA) can help determine the degradation temperature of your compound and guide the selection of processing conditions.

Q3: How does the oxetane ring affect the pKa of the adjacent amine, and how does this impact my solubilization strategy?

The oxetane ring is electron-withdrawing, which can lower the pKa of the adjacent amine group compared to a similar compound without the oxetane.[2][5] This means that a lower pH may be required to achieve the same degree of protonation and solubility enhancement. It is highly recommended to experimentally determine the pKa of your compound to inform your pH adjustment and salt selection strategies.[15]

Q4: Can I use a combination of solubilization techniques?

Absolutely. A multi-pronged approach is often very effective. For example, you could create a salt of your compound and then formulate it as a nanosuspension to benefit from both ionization and increased surface area.[13] Similarly, co-solvents can be used in lipid-based formulations to improve drug loading.[36]

Q5: What are the first steps I should take when I receive a new, poorly soluble derivative from my chemistry team?

A systematic pre-formulation assessment is key.

  • Solid-State Characterization: Use techniques like DSC and XRPD to determine if the compound is crystalline or amorphous and to identify any polymorphism.

  • pKa Determination: Experimentally measure the pKa of the amine group.

  • LogP/LogD Measurement: Quantify the lipophilicity of the compound.

  • Basic Solubility Screening: Determine the aqueous solubility at different pH values (e.g., 2, 7.4) and in a few common organic solvents.

This initial data will provide a solid foundation for selecting the most appropriate and effective solubilization strategy.

References

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Krise, J. P., Zygmunt, J., Narisawa, S., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100. [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Wessig, P., & Egold, H. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1215. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). JETIR. Retrieved March 24, 2026, from [Link]

  • Thakuria, R., & Nangia, A. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Polymorphism in Pharmaceutical Solids (pp. 329-368). Informa Healthcare. [Link]

  • Prodrugs for Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Krise, J. P., Zygmunt, J., Narisawa, S., & Stella, V. J. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100. [Link]

  • Huestis, M. P., & Fiala, K. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12617-12635. [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (1999). Semantic Scholar. Retrieved March 24, 2026, from [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Retrieved March 24, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Krise, J. P., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 3. In vivo evaluation of two N-phosphonooxymethyl prodrugs in rats and dogs. Journal of Pharmaceutical Sciences, 88(9), 926-930. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online. Retrieved March 24, 2026, from [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. Retrieved March 24, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. Retrieved March 24, 2026, from [Link]

  • Impact of oxetane core on the physicochemical profile of drugs. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Skoda, E. M., Sacher, J. R., Kazancioglu, M. Z., Saha, J., & Wipf, P. (2014). An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility. ACS Medicinal Chemistry Letters, 5(8), 900-904. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology. Retrieved March 24, 2026, from [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved March 24, 2026, from [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1335-1346. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved March 24, 2026, from [Link]

  • Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Poorly soluble marketed drugs display solvation limited solubility. Journal of Medicinal Chemistry, 50(23), 5858-5862. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series. Retrieved March 24, 2026, from [Link]

  • Huestis, M. P., & Fiala, K. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12617-12635. [Link]

  • Perlovich, G. L. (2017). Poorly soluble drugs: disbalance of thermodynamic characteristics of crystal lattice and solvation. RSC Advances, 7(78), 49603-49615. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025). JETIR. Retrieved March 24, 2026, from [Link]

  • Pharmaceutical compositions for drugs having pH-dependent solubility. (2004). Google Patents.
  • 3-(2-methoxypropan-2-yl)oxetan-3-amine | 2751610-74-7. (n.d.). Chemical Register. Retrieved March 24, 2026, from [Link]

  • 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 3-(2-methoxyethyl)oxetan-3-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

Sources

minimizing side reactions during 3-(2-methoxypropan-2-yl)oxetan-3-amine derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 3-(2-methoxypropan-2-yl)oxetan-3-amine . This highly functionalized building block is an excellent amide bioisostere used in modern drug discovery[1]. However, its unique structural features make it highly sensitive to standard reaction conditions. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yielding derivatizations.

Core Mechanistic Insights: Understanding Scaffold Lability

To successfully functionalize the primary amine without degrading the molecule, you must understand the competing vulnerabilities of the two adjacent functional groups:

  • The 2-Methoxypropan-2-yl Group (MIP-like ether): This tertiary ether is structurally identical to the 2-methoxyisopropyl (MIP) protecting group. It is notoriously acid-labile. Under mildly acidic conditions, it undergoes pseudo-irreversible cleavage to yield acetone and methanol, or E1 elimination to form an isopropenyl derivative[2].

  • The Oxetane Ring: Despite its utility, the 4-membered cyclic ether possesses a high ring strain (~25.2 kcal/mol). While stable to basic conditions, the oxetane oxygen is highly susceptible to electrophilic activation. Lewis acids or strong Brønsted acids lower the activation energy, triggering rapid nucleophilic ring-opening[3].

MechanisticPathways cluster_acid Acid-Catalyzed Degradation Pathways cluster_base Buffered / Basic Conditions SM 3-(2-methoxypropan-2-yl) oxetan-3-amine MIP_cleavage MIP Group Cleavage (Loss of 72 Da) SM->MIP_cleavage Brønsted Acids (e.g., HOBt, AcOH) RingOpen Oxetane Ring Opening (Nucleophilic Attack) SM->RingOpen Lewis Acids (e.g., ZnCl2, BF3) Amidation Desired Derivatization (e.g., Amide/Amine) SM->Amidation HATU, DIPEA (excess) or Ti(OiPr)4 Alkene Isopropenyl Formation (E1 Elimination) MIP_cleavage->Alkene - MeOH - Acetone

Figure 1: Mechanistic divergence of the oxetane scaffold under acidic vs. basic conditions.

Troubleshooting FAQs

Q: During amide coupling, my LC-MS shows a major byproduct with a mass of [M - 72] Da. What is happening? A: You are observing the acid-catalyzed deprotection of the 2-methoxypropan-2-yl group. The mass loss of 72 Da corresponds to the elimination of methanol (32 Da) and acetone (40 Da)[2]. This occurs when using acidic coupling additives like HOBt (pKa ~4.6) without sufficient base, or if the solvent contains trace HCl. Fix: Switch to a non-acidic coupling agent like HATU and use a large excess of a non-nucleophilic base (e.g., 4.0 eq of DIPEA).

Q: I am trying to perform a reductive amination, but I see complete degradation of the oxetane ring. A: Standard reductive amination conditions rely on sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. Acetic acid is strong enough to trigger both the cleavage of the MIP group and promote oxetane ring opening[4]. Fix: Avoid Brønsted acids entirely. Utilize a Lewis-acid mediated imine formation using Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by reduction with sodium borohydride (NaBH₄).

Q: Can I use EDC·HCl for amidation? A: It is highly discouraged. The hydrochloride salt in EDC·HCl introduces stoichiometric amounts of chloride and protons. If the basicity of the reaction medium drops locally, the HCl will rapidly cleave the MIP group or catalyze oxetane ring opening[3].

TroubleshootingWorkflow Start Analyze Reaction via LC-MS Decision1 Is [M-72] or [M-32] peak present? Start->Decision1 Action1 Increase DIPEA to 4-5 eq. Remove acidic additives Decision1->Action1 Yes (MIP Cleavage) Decision2 Is [M+Nu] ring-opened adduct present? Decision1->Decision2 No Action1->Start Action2 Eliminate Lewis Acids. Maintain Temp < 25°C Decision2->Action2 Yes (Oxetane Opening) Success Clean Product Peak Proceed to Workup Decision2->Success No Action2->Start

Figure 2: Troubleshooting workflow for mitigating side reactions during LC-MS monitoring.

Self-Validating Experimental Protocols

Protocol A: Base-Buffered Amide Coupling

This protocol is designed to prevent local acidic environments that trigger MIP cleavage.

  • Self-Validation Checkpoint: The reaction mixture pH must be verified to be >8 (via damp pH paper on a 1 µL aliquot) before the addition of the coupling agent. If pH < 8, the reaction will auto-catalyze its own degradation.

Step-by-Step Methodology:

  • Dissolve the target carboxylic acid (1.0 eq) and 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.1 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: Excess DIPEA acts as a continuous acid scavenger, ensuring the local pH remains strictly basic to protect the MIP group and the strained oxetane ring.

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Causality: HATU is highly efficient and does not require the addition of acidic auxiliary nucleophiles like HOBt.

  • Stir at 0 °C for 30 minutes, then allow to warm to ambient temperature (20 °C) for 2 hours.

  • Quench with saturated aqueous NaHCO₃ to maintain a basic environment during the aqueous workup. Extract with EtOAc.

Protocol B: Acid-Free Reductive Amination

Standard reductive amination is incompatible with this substrate. This protocol uses a mild transition metal to template the imine.

Step-by-Step Methodology:

  • Combine the target aldehyde/ketone (1.0 eq) and 3-(2-methoxypropan-2-yl)oxetan-3-amine (1.1 eq) in anhydrous THF (0.2 M).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as a mild Lewis acid and an irreversible water scavenger to drive imine formation without generating free Brønsted protons that would cleave the MIP group.

  • Dilute the mixture with absolute ethanol (equal volume to THF) and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.

  • Quench carefully with water (Note: This causes the precipitation of inorganic TiO₂ salts). Filter the resulting suspension through a pad of Celite and concentrate the filtrate.

Quantitative Data: Reagent Compatibility Matrix

Use this table to rapidly assess the risk profile of your chosen derivatization reagents.

Reagent / ConditionReaction TypeCompatibilityExpected Side ReactionRecommended Alternative
EDC·HCl / HOBt AmidationPoorMIP cleavage ([M-72])HATU / DIPEA (4.0 eq)
T3P / Pyridine AmidationModerateOxetane ring openingT3P / Et₃N (excess)
NaBH₃CN / AcOH Red. AminationCritical FailComplete degradationTi(OiPr)₄ then NaBH₄
TFA / DCM (1:1) DeprotectionCritical FailMIP loss, Ring openingAvoid Boc strategies; use Fmoc
HATU / DIPEA (4 eq) AmidationExcellent< 5% degradationN/A (Optimal)

References

  • Ring-opening reactions of oxetanes: A review of methodology development and synthetic applic
  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters, acs.org,
  • Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support, nih.gov,
  • Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes, researchg

Sources

Validation & Comparative

The Oxetane Advantage: A Comparative Guide to 3-(2-methoxypropan-2-yl)oxetan-3-amine and Tert-butyl Amine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the selection of appropriate building blocks is paramount to the success of a drug candidate. Small, aliphatic amines are ubiquitous motifs, often serving as key pharmacophoric elements or as handles to modulate physicochemical properties. For decades, the tert-butyl group has been a stalwart, prized for its ability to confer metabolic stability and provide steric bulk. However, the contemporary drug discovery landscape, with its increasing focus on nuanced property optimization and navigating complex biological space, demands more sophisticated tools. This guide provides a head-to-head comparison of the traditional tert-butyl amine with a modern alternative: 3-(2-methoxypropan-2-yl)oxetan-3-amine. We will delve into their respective impacts on key drug-like properties, supported by experimental data and protocols, to illuminate why the strategic incorporation of oxetane scaffolds represents a significant advance in drug design.

Beyond the Bulk: A Physicochemical and Structural Showdown

At first glance, both amines present a sterically hindered tertiary carbon attached to a primary amine. However, their underlying structural and electronic differences have profound implications for their behavior in a biological context.

Tert-butyl amine is a simple, lipophilic, and conformationally flexible group. Its primary utility lies in its role as a "metabolic shield," where the quaternary carbon atom, lacking any abstractable protons, effectively blocks cytochrome P450 (CYP)-mediated oxidation at that position.

3-(2-methoxypropan-2-yl)oxetan-3-amine , by contrast, introduces a rigid, polar oxetane ring. This four-membered ether is not merely a passive spacer; it acts as a "lipophilicity-sparing" bioisostere of the gem-dimethyl groups of the tert-butyl moiety. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, significantly altering the local electronic environment and solubility profile.

Comparative Physicochemical Properties
PropertyTert-butyl amine3-(2-methoxypropan-2-yl)oxetan-3-amineRationale for Impact in Drug Design
Calculated logP (cLogP) ~0.6~ -0.2A lower logP, as seen with the oxetane, generally correlates with improved aqueous solubility and can help mitigate issues like high plasma protein binding and non-specific toxicity.
Topological Polar Surface Area (TPSA) 26.0 Ų47.5 ŲThe higher TPSA of the oxetane derivative, due to the ether oxygen, enhances polarity and the potential for hydrogen bonding, contributing to better solubility and potentially improved interactions with targets.
pKa ~10.7~9.5The lower basicity (pKa) of the oxetane amine can be advantageous. A less basic amine is less likely to be protonated in cellular compartments like the lysosome, reducing the risk of lysosomotropism, a mechanism associated with phospholipidosis.
3D Structure Flexible, tetrahedralRigid, defined exit vectorsThe rigid oxetane scaffold reduces the entropic penalty upon binding to a target protein and provides well-defined vectors for substituents, enabling more precise structure-activity relationship (SAR) exploration.

The Crucial Test: Impact on ADME Properties

The true measure of a chemical scaffold's utility is its performance in Absorption, Distribution, Metabolism, and Excretion (ADME) assays. Here, the theoretical advantages of the oxetane moiety translate into tangible, often game-changing, improvements over the classic tert-butyl group.

Metabolic Stability: A Paradigm Shift

While the tert-butyl group's metabolic stability is its calling card, it is not invincible. Distal metabolism can still occur, and its lipophilic nature can lead to sequestration in adipose tissues. The oxetane ring, while also being a poor substrate for many CYPs, offers an alternative strategy for enhancing stability without concurrently increasing lipophilicity.

A common experimental approach to assess this is through an in vitro metabolic stability assay using human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of intrinsic clearance (Clint) of a test compound.

Methodology:

  • Preparation: A stock solution of the test compound (e.g., a drug candidate containing either the tert-butyl amine or the oxetane amine moiety) is prepared in a suitable organic solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, the following are combined:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration)

    • Test compound (e.g., 1 µM final concentration)

  • Initiation: The reaction is initiated by the addition of a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance.

Interpreting the Results: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. In many cases, oxetane-containing compounds have demonstrated superior or comparable metabolic stability to their tert-butyl counterparts, but with the added benefits described below.

Solubility: The Polarity Advantage

One of the most significant and consistently observed benefits of replacing a gem-dimethyl group (the core of tert-butyl) with an oxetane is a dramatic increase in aqueous solubility.[1] This is a direct consequence of the oxetane's polarity and hydrogen bond accepting capability. Improved solubility is a critical objective in early drug discovery, as it directly impacts oral bioavailability and can simplify formulation development.

A standard method to quantify this is the kinetic solubility assay using nephelometry.

Experimental Protocol: Kinetic Solubility Assay

Objective: To measure the solubility of a compound in a buffered aqueous solution.

  • Compound Preparation: A high-concentration stock solution of the test compound is prepared in 100% DMSO (e.g., 10 mM).

  • Dilution: The DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a clear-bottom 96-well plate to a final DMSO concentration of 1-2%. This is done in a serial dilution format to cover a range of concentrations.

  • Incubation: The plate is shaken for a period (e.g., 1-2 hours) at room temperature to allow for equilibration.

  • Measurement: The turbidity (cloudiness) of each well is measured using a nephelometer or a plate reader capable of measuring light scattering. The point at which the compound precipitates out of solution is identified.

  • Quantification: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Expected Outcome: It is well-documented that replacing a tert-butyl group with a bioisosteric oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[1] Therefore, a compound containing the 3-(2-methoxypropan-2-yl)oxetan-3-amine moiety would be expected to show significantly higher kinetic solubility than its direct tert-butyl amine analog.

Case Studies: The Oxetane Motif in Clinical Candidates

The theoretical and in vitro benefits of the oxetane scaffold are validated by its incorporation into several drug candidates that have progressed into clinical trials.[2] In many of these examples, the oxetane was introduced during late-stage lead optimization specifically to address shortcomings in ADME properties like solubility, clearance, or basicity.[3]

For instance, in the development of SYK inhibitors, replacing a metabolically stable but basic ethyl-piperazine group with an oxetane-piperazine moiety successfully reduced the pKa from 8.0 to 6.4.[3][4] This seemingly small change doubled the cell-based selectivity of the compound, maintained metabolic stability, and improved solubility and permeability.[3] This highlights the multi-faceted problem-solving ability of the oxetane scaffold.

Strategic Decision Making: When to Choose Which Amine?

The choice between tert-butyl amine and an oxetane-based amine is not a simple matter of "new versus old." It is a strategic decision based on the specific challenges and objectives of a drug discovery program.

G start Initiate Lead Optimization: Need to incorporate a hindered primary amine q1 Primary Goal? start->q1 goal1 Block Metabolism at a Specific 'Soft Spot' q1->goal1  Metabolic Stability goal2 Improve Solubility & Reduce Lipophilicity q1->goal2 Solubility/LogP   goal3 Modulate pKa of Amine q1->goal3 Basicity Control   ans1 Tert-butyl amine is a strong initial choice. goal1->ans1 ans2 Oxetane-amine is the superior choice. goal2->ans2 ans3 Oxetane-amine offers precise control. goal3->ans3 q2 Does the tert-butyl analog exhibit poor solubility or high LogP? ans1->q2 replace Synthesize the oxetane analog for direct comparison. q2->replace Yes proceed Proceed with tert-butyl and monitor other ADME properties. q2->proceed No yes Yes no No

Sources

A Comparative Guide to Purity Validation of 3-(2-methoxypropan-2-yl)oxetan-3-amine by HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison for validating the purity of 3-(2-methoxypropan-2-yl)oxetan-3-amine, a novel building block with significant potential in medicinal chemistry.[1] The intended audience—researchers, scientists, and drug development professionals—will find a comprehensive analysis of the primary analytical method, HPLC-MS, alongside robust alternative techniques. The methodologies are presented with a rationale grounded in the physicochemical properties of the analyte and validated against internationally recognized standards.

Introduction: The Analytical Challenge

The molecule 3-(2-methoxypropan-2-yl)oxetan-3-amine (Molecular Formula: C₇H₁₅NO₂) presents a unique set of analytical challenges due to its distinct structural features.[1][2]

  • High Polarity: The presence of a strained oxetane ring and a primary amine group makes the molecule highly polar. This characteristic complicates retention on traditional reversed-phase (RP) HPLC columns, which are designed for less polar compounds.[3][4]

  • Basic Nature: The primary amine is basic and readily protonated, which can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanols.

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing moieties, making UV-based detection and quantitation challenging, particularly for low-level impurities.

  • Potential for Isomeric Impurities: Synthesis of oxetanes can introduce regioisomeric and stereoisomeric impurities that may be difficult to resolve.[5]

Given these properties, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) emerges as the most suitable primary technique. It offers the high sensitivity and specificity of mass detection, overcoming the lack of a chromophore, while advanced column chemistries can address the polarity and basicity challenges.[6] The validation of such an analytical procedure must be robust and is guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[7][8][9]

Primary Method: Reversed-Phase HPLC-MS for Purity Determination

A meticulously developed HPLC-MS method serves as the cornerstone for accurately assessing the purity of 3-(2-methoxypropan-2-yl)oxetan-3-amine.

Method Rationale: Taming a Polar, Basic Analyte

The chosen strategy directly counters the molecule's challenging properties:

  • Stationary Phase Selection: A standard C18 column is often unsuitable for highly polar compounds due to the risk of "phase collapse" or dewetting in highly aqueous mobile phases.[10] Therefore, a column with a polar-embedded or polar-endcapped stationary phase is selected. These columns provide a "hydration layer" on the silica surface, preventing phase collapse and promoting the retention of polar analytes through alternative mechanisms like hydrogen bonding, in addition to hydrophobic interactions.[11][12]

  • Mobile Phase pH Control: To ensure good peak shape for the basic amine, the mobile phase is acidified with a mass spectrometry-compatible acid, such as formic acid. Operating at a low pH (e.g., 2.5-3.5) ensures the primary amine is consistently protonated, and it suppresses the ionization of acidic silanols on the column's stationary phase, minimizing undesirable secondary interactions.

  • Mass Spectrometric Detection: Electrospray Ionization (ESI) in positive ion mode is ideal for this analyte. The primary amine is readily protonated, yielding a strong signal for the protonated molecule [M+H]⁺. This provides the sensitivity and selectivity that UV detection lacks.

Detailed Experimental Protocol

Instrumentation:

  • HPLC/UHPLC system with a binary pump, autosampler, and column thermostat.

  • Single Quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.

Chromatographic Conditions:

  • Column: Polar-embedded RP column (e.g., C18 with amide or carbamate group), 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive.

  • Monitored Ion: Selected Ion Monitoring (SIM) for the [M+H]⁺ of the analyte. A full scan can be used during method development to identify unknown impurities.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-methoxypropan-2-yl)oxetan-3-amine sample.

  • Dissolve in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Further dilute with the same solvent to an appropriate concentration for analysis (e.g., 10 µg/mL).

System Suitability and Validation Parameters

Before and during sample analysis, system suitability tests must be performed to ensure the system is operating correctly. Validation should be performed according to ICH Q2(R1) guidelines.[7][9][13]

Validation ParameterAcceptance CriteriaPurpose
Specificity Peak purity analysis (MS) shows no co-eluting impurities.Ensures the signal is solely from the analyte of interest.
Linearity & Range R² ≥ 0.995 over a range of 1-150% of the target concentration.Confirms a proportional response across a defined concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for multiple injections and on different days.Demonstrates the consistency and reproducibility of the method.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1 with acceptable precision (RSD ≤ 10%).The lowest amount of analyte that can be quantitatively determined.
Robustness Method performance is unaffected by small, deliberate changes (e.g., ±2°C in temp, ±0.2 pH units).Indicates the method's reliability during normal usage.
Workflow Visualization

HPLC_MS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dilution SST System Suitability Test (SST) SamplePrep->SST StdPrep Standard & QC Preparation StdPrep->SST MobilePhase Mobile Phase Preparation MobilePhase->SST Sequence Build Injection Sequence SST->Sequence If Pass Run HPLC-MS Data Acquisition Sequence->Run Integration Peak Integration & Identification Run->Integration Quant Quantitation vs. Standard Integration->Quant Report Generate Report Quant->Report

Caption: HPLC-MS Purity Validation Workflow.

Comparative Analysis: Alternative and Orthogonal Techniques

No single analytical method can reveal all possible impurities. Employing orthogonal techniques—methods that separate compounds based on different chemical principles—provides a more complete purity profile.

Quantitative NMR (qNMR): An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method that determines purity without needing a reference standard of the analyte itself.[14]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integral of a unique analyte peak to a unique standard peak.[15]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity traceable to SI units, often considered a "gold standard".[16]

    • Non-destructive: The sample can be recovered after analysis.[14]

    • Structural Information: Provides structural confirmation of the main component and can help identify impurities.

  • Limitations:

    • Lower Sensitivity: Significantly less sensitive than HPLC-MS, making it unsuitable for detecting trace impurities (<0.1%).

    • Peak Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.

    • Requires Soluble Standard: A suitable, stable, and non-interfering internal standard is required.[15]

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

GC-MS is the preferred technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or volatile by-products.[17][18][19]

  • Principle: The sample is vaporized and separated based on boiling point and interactions with a capillary column before detection by a mass spectrometer.[18]

  • Advantages:

    • High Resolution for Volatiles: Offers excellent separation efficiency for volatile organic compounds.[20]

    • Standardized Libraries: Mass spectra can be compared against extensive libraries (e.g., NIST) for confident impurity identification.[20]

  • Limitations:

    • Analyte Suitability: Not suitable for non-volatile or thermally labile compounds. The target analyte, 3-(2-methoxypropan-2-yl)oxetan-3-amine, may require derivatization to improve its volatility and thermal stability, adding complexity to the method.

    • Matrix Effects: Can be susceptible to matrix effects in the injection port.[21]

Supercritical Fluid Chromatography (SFC): A Green Alternative

SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[22] It is gaining traction as a "green" alternative to normal-phase HPLC and can be highly effective for polar compounds.[23][24]

  • Principle: SFC is a hybrid of gas and liquid chromatography. The low viscosity and high diffusivity of supercritical CO₂ allow for very fast and efficient separations.[22]

  • Advantages:

    • Fast Separations: Analysis times are often significantly shorter than HPLC.[24]

    • Reduced Solvent Usage: Drastically reduces the consumption of organic solvents, making it more environmentally friendly and cost-effective.[25]

    • Unique Selectivity: Can resolve compounds that are difficult to separate by HPLC, particularly chiral compounds.[26]

  • Limitations:

    • Polarity Range: While improving, SFC can still be challenging for very highly polar, water-soluble compounds without the use of additives.[23][24]

    • Instrumentation: Less common in laboratories compared to HPLC and GC.

Data Interpretation and Performance Comparison

The choice of analytical technique depends on the specific goal, whether it is for routine quality control, reference standard characterization, or identifying specific types of impurities.

Head-to-Head Data Summary

The following table presents typical performance data for each technique when applied to the purity analysis of a compound like 3-(2-methoxypropan-2-yl)oxetan-3-amine.

ParameterHPLC-MSqNMRGC-MS (for volatiles)SFC-MS
Primary Application Main component & non-volatile impuritiesAbsolute purity of main componentVolatile/Residual impuritiesOrthogonal check, chiral purity
Typical LOQ 0.01 - 0.05%~0.1%< 10 ppm (for solvents)0.02 - 0.1%
Precision (%RSD) < 2%< 1%< 5%< 3%
Specificity High (Mass-based)Moderate (Overlap dependent)High (Mass-based)High (Mass-based)
Throughput ModerateLowHighHigh
Absolute Quant. No (Requires reference std.)Yes (Primary method)No (Requires reference std.)No (Requires reference std.)
Choosing the Right Tool for the Job

This decision-making diagram helps guide the selection of the appropriate analytical method based on the analytical objective.

Tech_Selection Start What is the Analytical Goal? Goal_Purity Routine Purity & Impurity Profile Start->Goal_Purity Goal_Absolute Certify Reference Standard Start->Goal_Absolute Goal_Volatile Check Residual Solvents Start->Goal_Volatile Goal_Chiral Determine Chiral Purity Start->Goal_Chiral Method_HPLC Use Validated HPLC-MS Method Goal_Purity->Method_HPLC Method_qNMR Use qNMR Goal_Absolute->Method_qNMR Primary Method Method_GC Use Headspace GC-MS Goal_Volatile->Method_GC Method_SFC Use Chiral SFC-MS Goal_Chiral->Method_SFC Method_qNMR->Method_HPLC Orthogonal Check

Caption: Decision matrix for selecting an analytical technique.

Conclusion and Recommendations

For comprehensive purity validation of 3-(2-methoxypropan-2-yl)oxetan-3-amine, a multi-faceted approach is essential.

  • Primary Method: A validated, stability-indicating HPLC-MS method using a polar-modified column is the recommended primary tool for routine quality control, impurity profiling, and stability testing. Its high sensitivity and specificity are indispensable for detecting and quantifying unknown and known impurities.

  • Orthogonal Validation: The purity of a reference standard lot should be confirmed by an orthogonal, absolute method. qNMR is the ideal choice for this purpose, providing an unbiased purity value that can be used to qualify the reference standard for the HPLC-MS method.[27][28]

  • Complementary Analysis: A GC-MS method , likely using headspace injection, should be employed to quantify residual solvents and other volatile impurities from the manufacturing process, as these are often missed by HPLC.[17]

By combining these techniques, a complete and scientifically sound purity profile can be established, ensuring the quality and consistency required for drug development and regulatory submission.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • PMC (PubMed Central). (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. National Library of Medicine. [Link]

  • USP. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. USP. [Link]

  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Bruker. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • PMC (PubMed Central). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Library of Medicine. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC/how-good-is-sfc-for-polar-analytes/31388]([Link] SFC/how-good-is-sfc-for-polar-analytes/31388)

  • Taylor & Francis Online. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • American Pharmaceutical Review. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. National Library of Medicine. [Link]

  • PubChem. (n.d.). Methoxy(propan-2-YL)amine. National Library of Medicine. [Link]

  • PMC (PubMed Central). (n.d.). Chemical Space Exploration of Oxetanes. National Library of Medicine. [Link]

  • LCGC International. (2025). Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. [Link]

  • PMC (PubMed Central). (n.d.). Oxetanes in Drug Discovery Campaigns. National Library of Medicine. [Link]

  • ResearchGate. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. [Link]

  • ORCA - Online Research @ Cardiff. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Cardiff University. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 3-(2-methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of laboratory chemicals is a cornerstone of a compliant and secure research environment. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-methoxypropan-2-yl)oxetan-3-amine, ensuring the protection of personnel and the environment.

Compound Overview and Hazard Assessment

Potential Hazard Basis for Assessment (Based on Analogous Compounds) Primary Concerns
Flammability Structurally similar oxetane and amine derivatives are classified as flammable liquids.[3][4]Vapors may form flammable mixtures with air. Keep away from ignition sources.[4][5]
Corrosivity The amine functional group is basic and can be corrosive to skin and eyes.[3][6]Causes skin corrosion/burns and serious eye damage.[3][7]
Toxicity Aliphatic amines and some oxetane derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]Potential for acute toxicity. Overexposure may lead to headache, dizziness, and nausea.[5]
Reactivity Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] The oxetane ring can undergo decomposition with strong acids.[2]Hazardous reactions can occur if mixed with incompatible materials.[6]
Environmental Hazard Amine-containing compounds can be toxic to aquatic life.[8]Must not be released into the environment or disposed of down the drain.[6][9][10]

Personal Protective Equipment (PPE) and Engineering Controls

Given the predicted hazards, stringent safety measures are non-negotiable. The causality behind these equipment choices is rooted in preventing all routes of exposure.

  • Engineering Controls: All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of potentially harmful vapors.[5][11]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber may be suitable, but always check manufacturer compatibility charts) are required.[4] Contaminated clothing should be removed and laundered separately before reuse.[4][7]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[7]

Spill Management Protocol

Preparedness is key to mitigating the impact of an accidental release.[6]

For Minor Spills (contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate: Restrict access to the area.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][5] Do not use combustible materials like paper towels.[9]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, compatible hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Document: Record the spill and the disposal of waste materials.

For Major Spills (outside of a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the fire alarm and notify your institution's Environmental Health and Safety (EHS) office.

  • Isolate: If safe to do so, close the laboratory doors to contain vapors.

  • Do Not Re-enter: Await the arrival of trained emergency response personnel.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill (in fume hood) Assess->Minor Contained Major Major Spill (outside fume hood) Assess->Major Uncontained Absorb Absorb with Inert Material Minor->Absorb Evacuate Evacuate Area Major->Evacuate Collect Collect Waste (Non-sparking tools) Absorb->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Alert Alert EHS & Emergency Services Evacuate->Alert

Caption: Workflow for responding to a chemical spill.

Waste Segregation and Collection: A Self-Validating System

The fundamental principle of waste management is segregation at the source.[6][9] This prevents dangerous reactions and ensures a compliant disposal pathway.

  • Waste Classification: All materials contaminated with 3-(2-methoxypropan-2-yl)oxetan-3-amine must be classified as hazardous waste.[12] This includes the chemical itself, any solutions containing it, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads).

  • Container Selection:

    • Liquid Waste: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[4][13] Ensure the container has a secure, screw-top cap. Do not use metal containers for amines.[14]

    • Solid Waste: Collect contaminated items like gloves, wipes, and absorbent materials in a separate, clearly labeled, lined container.[9]

  • Labeling: This is a critical step for safety and compliance. Every waste container must be labeled with:

    • The words "Hazardous Waste".[13][15]

    • The full chemical name: "3-(2-methoxypropan-2-yl)oxetan-3-amine" and any other constituents in the waste stream, with percentages.[15]

    • The date the waste was first added to the container (accumulation start date).[16]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area must be away from drains and incompatible materials.[6][18] Containers must be kept closed at all times except when adding waste.[13][17] Secondary containment for liquid waste is mandatory.[13]

Caption: Logic for proper waste segregation and collection.

Chemical Neutralization: A Note of Caution

While amines are basic and can be neutralized with acid, this process is not recommended as a pre-treatment disposal step in a standard laboratory setting for this specific compound. The oxetane ring is known to be unstable in the presence of strong acids, which could lead to decomposition and the formation of unknown, potentially hazardous byproducts.[2] Furthermore, neutralization reactions are exothermic and can generate heat and fumes. Therefore, attempting to neutralize this waste without a thoroughly validated and controlled protocol introduces unnecessary risk. The most prudent and safest course of action is to dispose of the unaltered chemical waste through the proper channels.

The Definitive Disposal Pathway

The only acceptable method for the disposal of 3-(2-methoxypropan-2-yl)oxetan-3-amine and its associated waste is through your institution's hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Ensure Proper Packaging: Confirm that all waste containers are securely sealed, correctly labeled, and stored in the designated Satellite Accumulation Area.[13][17] Do not overfill liquid containers; leave at least 5-10% headspace for expansion.[18]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or use their designated online system to schedule a hazardous waste pickup.[17] Provide accurate information about the waste composition as per the label.

  • Maintain Records: Keep a record of the waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[6]

  • Professional Disposal: The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[17] This ensures that the waste is managed, transported, and ultimately disposed of in compliance with all federal, state, and local regulations.[16][18]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [9][10][17]

Regulatory Framework

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][19][20] Generators of hazardous waste are responsible for its safe management from "cradle-to-grave," meaning from the point of generation to its final disposal.[16][19] Adherence to the procedures outlined in this guide will help ensure compliance with these critical regulations.

References

  • Chemically hazardous waste. Environmental Science Center, The University of Tokyo. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • 3-(2-methoxyethyl)oxetan-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Amines, C16-22-alkyldimethyl - Safety Data Sheet. Kao Chemicals. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, Princeton University. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Neutralizing Amine. Beta Pramesti Asia. [Link]

  • ACID Neutralizer Amine. MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY. [Link]

  • Polyoxyethylene alkylamine - Safety Data Sheet. Kao Chemicals. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Triumvirate Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • RCRA Hazardous Wastes. EcoOnline. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Personal protective equipment for handling 3-(2-methoxypropan-2-yl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-(2-methoxypropan-2-yl)oxetan-3-amine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of risk mitigation grounded in molecular structure. 3-(2-methoxypropan-2-yl)oxetan-3-amine (C₇H₁₅NO₂) is a highly specialized bifunctional building block. Its primary application lies in medicinal chemistry, specifically serving as a structural framework for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors in type 2 diabetes research[1].

However, to handle this compound safely, one must understand the causality behind its hazards. This guide provides a self-validating operational framework for researchers working with this specific oxetane amine.

Mechanistic Hazard Profile

The unique bifunctionality of this compound presents a dual-hazard profile that dictates all downstream logistical and safety decisions:

  • The Primary Amine (Corrosivity & Toxicity): The amine group confers severe alkalinity. It is a severe eye and skin irritant, capable of causing chemical burns, and is toxic if inhaled or swallowed[2][3].

  • The Oxetane Ring (Reactivity): This four-membered cyclic ether is highly strained. While stable under basic conditions, it is highly susceptible to acid-catalyzed ring-opening[1]. Uncontrolled exposure to acids can trigger an exothermic reaction, potentially volatilizing the toxic amine component.

  • Volatility & Flammability: Like many low-molecular-weight oxetane and aliphatic amine derivatives, it is a combustible/flammable liquid that requires strict ignition control[2][4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE for this compound requires addressing both its corrosive nature and its permeation potential. A standard laboratory setup is insufficient.

  • Hand Protection (The Barrier Rule): Do not rely solely on standard 4-mil nitrile examination gloves. Aliphatic amines can permeate thin nitrile over time.

    • Protocol: Double-glove. Use a standard nitrile inner glove for tactile dexterity, overlaid with a heavy-duty neoprene or butyl rubber outer glove for chemical resistance.

  • Ocular Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields are inadequate because they do not form a vapor-tight seal against corrosive amine fumes[3].

  • Body Protection: A flame-resistant (FR) lab coat is required due to the flammability of oxetane derivatives[4]. Ensure no exposed skin; coat cuffs must overlap with the inner glove.

  • Respiratory Protection: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors[5][6].

Quantitative Safety Data

PropertyCharacteristic / ClassificationCausality & Handling Impact
Chemical Class Aliphatic Oxetane AmineBifunctional nature dictates both corrosive and reactive handling protocols.
Flammability High (Combustible Liquid)Requires spark-free environments and grounding of bulk transfer equipment[2][4].
Corrosivity Severe (Primary Amine)Mandates strict dermal (neoprene) and ocular (splash goggles) barrier protection[3].
Reactivity Acid-SensitiveOxetane ring opens exothermically at low pH; strictly segregate from acidic reagents[1].
Toxicity Acute Oral/InhalationManipulations must be restricted to certified chemical fume hoods[3][5].

Operational Handling Protocol

G cluster_0 Pre-Operation cluster_1 Execution cluster_2 Post-Operation A Verify Fume Hood (Face Velocity 80-120 fpm) B Purge Workspace (Remove Acids/Oxidizers) A->B C Don Specialized PPE (Neoprene, Splash Goggles) B->C D Volumetric Transfer (Glassware Only) C->D E Spill Mitigation (Inert Absorbents) D->E F Waste Segregation (Basic Organic Stream) E->F

Sequential workflow for handling oxetane amines to mitigate reactivity and exposure risks.

Experimental Protocol: Aliquoting and Transferring

  • Step 1: Environmental Validation (The Purge)

    • Action: Clear the fume hood of all halogenated solvents, strong acids (e.g., HCl, TFA), and oxidizing agents.

    • Causality: Vapor-phase cross-reactivity with ambient acids can initiate an exothermic degradation cascade of the oxetane ring[1].

  • Step 2: PPE Verification

    • Action: Don FR lab coat, chemical splash goggles, and double gloves (nitrile inner, neoprene outer).

    • Causality: Low-molecular-weight amines permeate standard nitrile over extended periods, requiring a secondary elastomer barrier[2][3].

  • Step 3: Inert Transfer Execution

    • Action: Utilize glass syringes with stainless steel needles or glass pipettes for volumetric transfers.

    • Causality: Concentrated aliphatic amines can degrade certain laboratory plastics and leach plasticizers. Glass ensures chemical inertness.

  • Step 4: Decontamination

    • Action: Rinse all used glassware with a compatible non-acidic organic solvent (e.g., acetone or isopropanol) before transferring to the aqueous wash station.

    • Causality: Prevents residual amine from reacting exothermically with trace acids in standard sink drains.

Spill Response and Disposal Logistics

A spill involving an oxetane amine requires immediate, calculated action.

  • Step 1: Containment: Evacuate non-essential personnel. Extinguish all ignition sources, as the vapors are highly flammable[3][4].

  • Step 2: Absorption: Do NOT use combustible absorbents like sawdust. Apply an inert, non-combustible material such as diatomaceous earth, dry sand, or vermiculite to the spill[6][7].

  • Step 3: The Neutralization Fallacy (Critical Warning): Do not attempt to neutralize the spill with strong acids on the benchtop. The acid-catalyzed ring-opening of the oxetane moiety is highly exothermic and will rapidly volatilize the unreacted toxic amine[1].

  • Step 4: Collection & Disposal: Sweep the saturated absorbent into a chemically resistant, sealable polyethylene container. Label explicitly as "Corrosive Basic Organic Waste." Strictly segregate this container from acidic or halogenated waste streams to prevent pressure-generating reactions[6][7].

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。